molecular formula C8H16ClNO B1360406 2-Chloro-N,N-dipropylacetamide CAS No. 2315-37-9

2-Chloro-N,N-dipropylacetamide

Cat. No.: B1360406
CAS No.: 2315-37-9
M. Wt: 177.67 g/mol
InChI Key: TZHVRXDVDQMBQV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1198. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVRXDVDQMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277218
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-37-9
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1198
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dipropylacetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Chloro-N,N-dipropylacetamide, including its synthesis, and safety information. The data herein is intended to support research and development activities.

Chemical Properties and Identifiers

This compound is a chemical compound classified as a substituted amide.[1] It is primarily used for research purposes and as an intermediate in the synthesis of other chemical entities, such as insect repellents.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 2315-37-9[1][3]
Molecular Formula C₈H₁₆ClNO[1][3]
Molecular Weight 177.67 g/mol [1][3]
Exact Mass 177.0920418 Da[3][4]
Appearance Not specified; related compounds are liquids or solids.
Boiling Point 242.7 °C at 760 mmHg[4][5]
Density 1.007 g/cm³[4]
Flash Point 100.6 °C[4][5]
Refractive Index 1.453[4]
Topological Polar Surface Area 20.3 Ų[3][4]
XLogP3-AA 2.1[3][4]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 5[4]

Experimental Protocols

A documented method for synthesizing N,N-di-n-propyl-α-chloroacetamide involves the reaction of α-chloroacetyl chloride with di-n-propylamine.[2]

Protocol:

  • Reactants:

    • α-chloroacetyl chloride

    • Di-n-propylamine

    • Aqueous caustic soda (Sodium Hydroxide)

    • Toluene (as solvent)

  • Procedure:

    • The reaction is conducted in a heterogeneous system using toluene as the solvent at a temperature of 20-30 °C.[2]

    • α-chloroacetyl chloride, preferably in a 15% excess, is added dropwise into the reaction medium containing di-n-propylamine.[2]

    • A key aspect of the process is the controlled addition of aqueous caustic soda. Free caustic soda is intentionally kept absent from the reaction mixture until a substantial portion (76-88%) of the α-chloroacetyl chloride has been added and allowed to react.[2]

    • The caustic soda is then added portionwise during pauses in the acid chloride addition.[2] The caustic soda neutralizes the amine salt (di-n-propylamine hydrochloride) that forms, liberating fresh di-n-propylamine to react with the remaining acid chloride.[2]

    • This controlled, sequential addition process is designed to prevent the undesired reaction between caustic soda and α-chloroacetyl chloride, thereby maximizing the yield of the target compound, this compound.[2]

    • The final product can be analyzed and purified using techniques such as vapor phase chromatography.[2]

Synthesis_Workflow cluster_reactants Initial Reactants cluster_reaction Reaction Vessel (20-30°C) cluster_output Output A α-Chloroacetyl Chloride (in Toluene) C Dropwise addition of α-Chloroacetyl Chloride A->C B Di-n-propylamine (in Toluene) B->C D Formation of Amine Salt and Product C->D Reaction E Controlled addition of Aqueous Caustic Soda D->E Amine salt present G Crude this compound D->G Completion F Liberation of fresh Di-n-propylamine E->F Neutralization F->D Reacts with remaining acid chloride

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide (CAS Number: 2315-37-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on 2-Chloro-N,N-dipropylacetamide. It is intended for informational purposes for a technical audience and does not constitute a complete monograph. Significant gaps in the literature exist regarding detailed experimental protocols, comprehensive spectral analysis, and specific biological activity.

Core Compound Information

This compound is a chemical intermediate with the CAS number 2315-37-9.[1][2][3] Structurally, it is a tertiary amide bearing a chloroacetyl group. Its identity is well-defined by its molecular formula and various chemical identifiers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are primarily sourced from computational data and chemical supplier information.

PropertyValueSource(s)
CAS Number 2315-37-9[1][2][3]
Molecular Formula C₈H₁₆ClNO[3]
Molecular Weight 177.67 g/mol [3]
IUPAC Name This compound[1]
Canonical SMILES CCCN(CCC)C(=O)CCl[1]
InChI Key TZHVRXDVDQMBQV-UHFFFAOYSA-N[1]
Topological Polar Surface Area 20.3 Ų[1]
XLogP3 2.1[1]
Physical State Presumed to be a liquid or solid at room temperature
Solubility No quantitative data available. Expected to have some solubility in organic solvents.

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the acylation of di-n-propylamine with chloroacetyl chloride.[4] A process for its preparation is outlined in U.S. Patent 3,647,876.[4]

General Synthesis Protocol

The synthesis generally proceeds by reacting di-n-propylamine with chloroacetyl chloride in an appropriate solvent, such as toluene.[4] The reaction can be carried out in the presence of a base, like aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct.[4] The patent suggests that the reaction can be performed at temperatures ranging from 20-30°C.[4]

G cluster_reactants Reactants cluster_products Products A Di-n-propylamine C This compound A->C + B Chloroacetyl chloride B->C + D Hydrogen Chloride (neutralized by base) C->D byproduct G A Chloroacetamide Compound B VLCFA Elongase Complex (contains enzymes with -SH groups) A->B Covalent Binding C Inhibition of VLCFA Synthesis B->C D Disruption of Cell Growth and Division C->D

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthesis of 2-Chloro-N,N-dipropylacetamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C8H16ClNO.[1][2][3] Its molecular weight is 177.67 g/mol .[1][2] The structural formula reveals a chloroacetyl group bonded to a dipropylamine moiety.

PropertyValueSource
Molecular FormulaC8H16ClNO[1][2][3]
Molecular Weight177.67 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number2315-37-9[1][2]

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of α-chloroacetyl chloride with di-n-propylamine. This process is conducted in a heterogeneous system using toluene as a solvent and in the presence of aqueous caustic soda.

Experimental Protocol:

  • Reaction Setup: The reaction is carried out in a suitable reaction vessel, with toluene serving as the solvent.

  • Reactant Introduction: Di-n-propylamine and an excess of α-chloroacetyl chloride are introduced into the reaction medium.

  • Temperature Control: The reaction is maintained at a temperature of 20-30°C.

  • Addition of Caustic Soda: Aqueous caustic soda is added portionwise. Crucially, free caustic soda is excluded from the reaction media until a substantial portion of the α-chloroacetyl chloride has been added and allowed to react. The caustic soda is consumed by the amine salt that forms, which in turn liberates fresh di-n-propylamine to react with the acid chloride.

  • Reaction Monitoring and Completion: The addition of caustic soda is paused periodically to allow for its complete reaction before resuming the addition of α-chloroacetyl chloride.

  • Product Isolation: Upon completion of the reaction, the resulting this compound is isolated from the reaction mixture.

Synthesis Workflow

The following diagram illustrates the key steps and components in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A α-Chloroacetyl Chloride E Reaction at 20-30°C A->E B Di-n-propylamine B->E C Aqueous Caustic Soda F Portionwise addition of Caustic Soda C->F D Toluene (Solvent) D->E E->F Amine Salt Formation F->E Liberation of Di-n-propylamine G This compound F->G

Synthesis workflow for this compound.

References

Synthesis of 2-Chloro-N,N-dipropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-N,N-dipropylacetamide, a valuable intermediate in the production of various chemical compounds. This document provides a comprehensive overview of the synthetic process, including reaction conditions, experimental protocols, and quantitative data, tailored for professionals in research and drug development.

Reaction Overview

The synthesis of this compound is typically achieved through the acylation of dipropylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

A variety of solvents and bases can be employed, each influencing the reaction rate, yield, and purity of the final product. The selection of appropriate conditions is crucial for an efficient and scalable synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound based on established methods.

Table 1: Reactant and Reagent Specifications

CompoundMolar Mass ( g/mol )Typical Molar RatioRole
Dipropylamine101.191.0Starting Material
Chloroacetyl Chloride112.941.0 - 1.15Acylating Agent
Sodium Hydroxide (Caustic Soda)40.00Varies (as solution)Acid Scavenger
Toluene92.14-Solvent
Dichloromethane84.93-Solvent

Table 2: Reaction Conditions and Yields

ParameterValueReference
Temperature -30°C to 50°C[1]
20-30°C (preferred for some processes)[1]
5 ± 5°C[2]
Solvent Toluene, Benzene, Xylene, Hexane[1]
Dichloromethane[2]
Base Aqueous Caustic Soda (5% to 50%)[1]
Excess Dipropylamine[1]
Reaction Time ~190 minutes (stirring after addition)[2]
Yield > 90% (under optimized conditions)[1]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis using Aqueous Caustic Soda in Toluene[1]

This method utilizes a heterogeneous system with aqueous sodium hydroxide as the acid scavenger.

Materials:

  • Dipropylamine (1.0 mole, 101.2 g)

  • Chloroacetyl chloride (1.15 moles, 130.0 g)

  • Toluene (375 ml)

  • Aqueous Sodium Hydroxide solution (20-25%)

Procedure:

  • Charge a reactor with 375 ml of toluene and 101.2 g (1.0 mole) of dipropylamine.

  • Cool the mixture to -20°C.

  • Begin the dropwise addition of 130.0 g (1.15 moles) of chloroacetyl chloride at a rate of approximately 1.4 g/min . Maintain the reaction temperature between -20°C and -10°C.

  • After approximately 76-88% of the chloroacetyl chloride has been added, begin the simultaneous addition of a 20-25% aqueous sodium hydroxide solution. The rate of caustic addition should be controlled to maintain the reaction pH and temperature.

  • Continue the addition of both chloroacetyl chloride and caustic soda until the additions are complete.

  • Allow the reaction mixture to stir for a sufficient time to ensure complete reaction.

  • The organic layer containing the product is then separated from the aqueous layer.

  • The crude product can be purified by distillation. It is noted that stainless steel packing in the distillation column can lead to decomposition of the product.

Protocol 2: Synthesis in Dichloromethane[2]

This protocol employs dichloromethane as the solvent.

Materials:

  • Dipropylamine (90.5 kg)

  • Chloroacetyl chloride (70.2 kg)

  • Dichloromethane (425 kg)

  • Water (130.3 kg)

Procedure:

  • Add 425 kg of dichloromethane to the reaction vessel.

  • Add 90.5 kg of dipropylamine to the solvent.

  • Cool the mixture and add 70.2 kg of chloroacetyl chloride while maintaining the temperature at 5 ± 5°C.

  • After the addition is complete, continue stirring the mixture at 5 ± 5°C for 190 minutes.

  • Add 130.3 kg of water to the reaction mixture.

  • Separate the organic phase containing the product.

  • The product can be isolated by removal of the solvent.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Reactants Dipropylamine + Solvent Cooling Cooling Reactants->Cooling Addition Dropwise addition of Chloroacetyl Chloride + Base (optional) Cooling->Addition Reaction Reaction/ Stirring Addition->Reaction Quenching Quenching/ Washing Reaction->Quenching Separation Phase Separation Quenching->Separation Drying Drying of Organic Layer Separation->Drying Purification Solvent Removal/ Distillation Drying->Purification Product 2-Chloro-N,N- dipropylacetamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Logical_Relationship Start Start: Select Synthesis Route Reagents Reagents: Dipropylamine Chloroacetyl Chloride Start->Reagents Conditions Reaction Conditions: - Solvent - Temperature - Base Start->Conditions Synthesis Acylation Reaction Reagents->Synthesis Conditions->Synthesis Workup Workup: - Quenching - Extraction - Washing Synthesis->Workup Purification Purification: - Distillation - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product Analysis Analysis: - GC - NMR - IR Product->Analysis

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dipropylacetamide, a chemical compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its chemical identity, properties, synthesis, and safety considerations.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

  • N,N-Dipropyl-2-chloroacetamide

  • Acetamide, 2-chloro-N,N-dipropyl-

  • 2-chloro-N,N-dipropyl-acetamide

  • NSC1198

  • N,N-di-n-propylchloroacetamide[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO[1][2][3]
Molecular Weight 177.67 g/mol [1][2]
CAS Number 2315-37-9[1][2][3]
Appearance Not explicitly stated, likely a solid or liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not explicitly stated
InChI Key TZHVRXDVDQMBQV-UHFFFAOYSA-N[1]
SMILES CCCN(CCC)C(=O)CCl[1]

Synthesis of this compound: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from a patented industrial process.[4] This method describes the reaction of di-n-propylamine with α-chloroacetyl chloride in a biphasic system.

Materials:

  • Di-n-propylamine

  • α-Chloroacetyl chloride

  • Toluene

  • Aqueous sodium hydroxide (Caustic soda)

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with di-n-propylamine and toluene. Cool the mixture to the desired reaction temperature (e.g., 20-30°C) with moderate agitation.[4]

  • Addition of α-Chloroacetyl Chloride: Begin the dropwise addition of α-chloroacetyl chloride to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.[4]

  • In-situ Neutralization: As the reaction proceeds, di-n-propylamine hydrochloride will form, increasing the viscosity of the mixture. To neutralize the acid and regenerate the free amine, periodically add aqueous sodium hydroxide solution. The addition of the caustic solution should be carefully controlled to avoid an excess of base, which could react with the α-chloroacetyl chloride.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Work-up: Once the reaction is complete, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The organic layer contains the desired product.[4]

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product can be further purified by vacuum distillation.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Di-n-propylamine - α-Chloroacetyl chloride - Toluene Reaction Reaction (20-30°C) Reactants->Reaction Neutralization In-situ Neutralization (Aqueous NaOH) Reaction->Neutralization Workup Aqueous Work-up (Separation of Layers) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[1][5]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • Wash skin thoroughly after handling.[5]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • Use only outdoors or in a well-ventilated area.[5]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

Solubility of 2-Chloro-N,N-dipropylacetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-N,N-dipropylacetamide in organic solvents. A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data for this compound. However, this document provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. Furthermore, it offers insights into the expected solubility based on the structural characteristics of the molecule and general principles of solubility.

Introduction

This compound is a chemical intermediate with potential applications in various fields of chemical synthesis. Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and recrystallization, and is a critical parameter in process scale-up and drug delivery system design.

Predicted Solubility Profile

Based on the chemical structure of this compound (a tertiary amide with a chlorinated alkyl chain), a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of the polar amide group and the nonpolar dipropyl and chloroethyl groups suggests that its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polar amide group can interact favorably with the polar aprotic solvent molecules.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe amide group can act as a hydrogen bond acceptor. The alkyl chains may limit solubility in highly polar protic solvents like water.
Nonpolar Hexane, Toluene, Diethyl etherLow to ModerateThe nonpolar alkyl chains will interact with nonpolar solvents, but the polar amide group will disfavor dissolution.
Chlorinated Solvents Dichloromethane, ChloroformHighThe presence of a chlorine atom in the solute suggests favorable interactions with chlorinated solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the isothermal saturation method is a reliable and commonly used technique. This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Isothermal Saturation Method

Objective: To prepare a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatic shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the container tightly to prevent solvent evaporation.

  • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to periodically analyze samples to confirm that the concentration is no longer changing over time.

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of the solute.

Analytical Methods for Concentration Determination

The concentration of this compound in the saturated solution can be determined using various analytical techniques. Two common methods are gravimetric analysis and UV/Vis spectrophotometry.

Principle: This method involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.[1][2]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume (e.g., 5 or 10 mL) of the filtered saturated solution into the evaporating dish.

  • Reweigh the dish with the solution to determine the mass of the solution.

  • Carefully evaporate the solvent under a fume hood. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

  • Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it accurately.

  • The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.

  • The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL) or mass of solute per mass of solvent (e.g., g/100 g).

Principle: If this compound has a chromophore that absorbs ultraviolet or visible light, its concentration can be determined by measuring the absorbance of the solution and using a calibration curve.[3][4]

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to find the wavelength at which it shows maximum absorbance.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Analyze the Saturated Solution:

    • Take the filtered saturated solution and dilute it accurately with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the calibration curve to determine the concentration of the diluted solution. . Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Concentration Analysis A Add excess this compound to a known volume of solvent B Seal container and place in thermostatic shaker at constant T A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter through a 0.22 µm syringe filter D->E F Obtain clear, saturated solution E->F G Gravimetric Analysis F->G H UV/Vis Spectrophotometry F->H I Calculate Solubility (e.g., g/100 mL) G->I H->I

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound is not currently available in the surveyed literature, this guide provides researchers with the necessary tools to determine it experimentally. By following the detailed protocols for the isothermal saturation method coupled with either gravimetric or spectrophotometric analysis, accurate and reliable solubility data can be generated. This information is invaluable for the effective use of this compound in research and development. It is recommended that solubility be determined at various temperatures to fully characterize its behavior in different solvent systems.

References

2-Chloro-N,N-dipropylacetamide: A Comprehensive Safety and Hazard Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and hazard information for 2-Chloro-N,N-dipropylacetamide (CAS No. 6069-01-8), a chemical intermediate of interest in various research and development applications. This document synthesizes available data from safety data sheets (SDS) and toxicological databases to offer a comprehensive resource for professionals handling this compound. Due to a lack of publicly available, in-depth experimental studies on this specific molecule, this guide also incorporates data from structurally similar compounds to provide a broader understanding of potential hazards.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is critical for its safe handling and use in experimental settings.

PropertyValue
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
CAS Number 6069-01-8
Appearance No data available
Boiling Point 242.7°C at 760 mmHg
Flash Point 100.6°C
Density 1.007 g/cm³
Solubility No data available
Synonyms Acetamide, 2-chloro-N,N-dipropyl-; N,N-Dipropyl-2-chloroacetamide

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral 4GHS07WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation 2GHS07WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation 1GHS05DangerH318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure) 3GHS07WarningH335: May cause respiratory irritation[1][2]
Precautionary Statements

Adherence to the following precautionary statements is mandatory to minimize risk when handling this compound.

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

Potential Mechanism of Toxicity

While specific mechanistic studies on this compound are lacking, the chemical structure, specifically the α-chloro amide moiety, suggests a potential for covalent modification of biological macromolecules. This class of compounds can act as alkylating agents. A proposed, though not experimentally verified, mechanism of toxicity could involve the nucleophilic attack by biological macromolecules (such as DNA or proteins) on the electrophilic carbon atom bearing the chlorine atom. This can lead to cellular dysfunction and toxicity.

For instance, studies on other α-chloroacetamide derivatives have shown that they can induce DNA damage and exhibit synthetic lethality in cells with deficient DNA repair pathways, such as those lacking PARP1. This suggests a potential genotoxic mechanism.

G cluster_0 Cellular Environment cluster_1 Toxicological Effect Mol This compound Adduct Covalent Adduct Formation Mol->Adduct Alkylation Reaction (Nucleophilic Substitution) Target Biological Nucleophile (e.g., DNA, Protein) Target->Adduct Dysfunction Cellular Dysfunction Adduct->Dysfunction Toxicity Observed Toxicity Dysfunction->Toxicity

A potential mechanism of toxicity for this compound.

Experimental Protocols (General)

While specific experimental protocols for the determination of the toxicological profile of this compound are not available, this section outlines the general methodologies for the key hazards identified.

Acute Oral Toxicity (General Protocol - OECD 423)
  • Animal Model: Typically, young adult female rats are used.

  • Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is estimated based on the number of mortalities at a given dose level, which then determines the GHS category.

Skin Irritation (General Protocol - OECD 404)
  • Animal Model: Albino rabbits are typically used.

  • Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and the average scores are used to classify the substance's irritation potential.

Serious Eye Damage/Irritation (General Protocol - OECD 405)
  • Animal Model: Albino rabbits are typically used.

  • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals.

  • Scoring: The severity of the eye lesions is scored. The persistence of the effects determines whether the substance is classified as causing serious eye damage or eye irritation.

G cluster_0 Hazard Identification Workflow cluster_1 Data Analysis & Classification cluster_2 Safety Data Sheet Generation start Test Substance: This compound oral Acute Oral Toxicity Study start->oral skin Skin Irritation Study start->skin eye Eye Irritation Study start->eye resp Respiratory Irritation Assessment start->resp data Collect & Analyze Endpoint Data (e.g., LD50, irritation scores) oral->data skin->data eye->data resp->data class GHSClassification data->class sds Generate SDS with Hazard & Precautionary Statements class->sds

A generalized workflow for hazard identification and classification.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Ingestion Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting.
Skin Contact Remove contaminated clothing immediately. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Store in a locked cabinet or other secure area.

Environmental Hazards

There is no specific data available regarding the environmental fate and ecotoxicity of this compound. However, given its chemical nature, uncontrolled release into the environment should be avoided. All disposal must be in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are associated with oral toxicity, skin irritation, serious eye damage, and respiratory irritation. While detailed experimental data for this specific compound is limited, the available information from SDS and data on analogous compounds provide a strong basis for implementing robust safety protocols. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Further research into the specific toxicological and environmental profile of this compound is warranted to fill the existing data gaps.

References

An In-depth Technical Guide on the Alkylating Mechanism of 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N,N-dipropylacetamide is a member of the α-chloroacetamide class of compounds, which are recognized for their chemical reactivity as alkylating agents. The presence of an electrophilic carbon adjacent to the carbonyl group, bonded to a chlorine atom, renders this molecule susceptible to nucleophilic attack. This reactivity is the foundation of its biological activity. While specific research on this compound is limited, a robust understanding of its mechanism of action can be extrapolated from extensive studies on analogous α-chloroacetamides, such as the herbicides propachlor and alachlor, and other related alkylating agents. This guide synthesizes the available information to present a detailed overview of the core mechanisms, potential cellular targets, and methodologies for studying the alkylating properties of this compound.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound as an alkylating agent is through a nucleophilic substitution reaction. The carbon atom attached to the chlorine is electron-deficient due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This electrophilic carbon is a prime target for nucleophiles present in biological systems.

The reaction proceeds via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. This results in the formation of a stable covalent bond between the N,N-dipropylacetamide moiety and the nucleophilic atom of the target molecule.

Figure 1: General SN2 alkylation reaction of this compound.

Potential Cellular Targets and Signaling Pathways

Based on studies of analogous compounds, the primary cellular targets for alkylation by this compound are macromolecules rich in nucleophilic centers, such as proteins and nucleic acids.

Alkylation of Proteins and Inhibition of Protein Synthesis

A significant body of research on chloroacetamide herbicides, such as propachlor, indicates that a primary mechanism of their cytotoxicity is the inhibition of protein biosynthesis.[1][2] This is thought to occur through the alkylation of critical nucleophiles involved in protein synthesis. One proposed mechanism is the alkylation of sulfhydryl groups in enzymes or the amino group of methionyl-tRNA, which would prevent the initiation of peptide chain formation.[2]

Protein_Synthesis_Inhibition Proposed Mechanism of Protein Synthesis Inhibition Agent This compound Alkylation Alkylation of Nucleophiles Agent->Alkylation Met_tRNA Methionyl-tRNA Alkylation->Met_tRNA Enzymes Sulfhydryl-containing enzymes Alkylation->Enzymes Initiation_Block Blockage of Peptide Chain Initiation Met_tRNA->Initiation_Block Enzymes->Initiation_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation_Block->Protein_Synthesis_Inhibition Cell_Growth_Arrest Cell Growth Arrest and Cytotoxicity Protein_Synthesis_Inhibition->Cell_Growth_Arrest

Figure 2: Postulated pathway of protein synthesis inhibition.
Alkylation of DNA and Induction of DNA Damage Response

Analogous to other monofunctional alkylating agents, this compound has the potential to alkylate nucleophilic sites on DNA bases. A study on 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) demonstrated preferential alkylation of guanine nucleobases.[3][4] Such DNA adducts can disrupt DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. The formation of these adducts can be recognized by DNA repair machinery, such as the base excision repair (BER) pathway, which involves enzymes like PARP1.[3][4] If the DNA damage is extensive and cannot be repaired, it can trigger programmed cell death (apoptosis).

DNA_Damage_Response Hypothetical DNA Damage and Repair Pathway Agent This compound Alkylation Alkylation of DNA (e.g., Guanine) Agent->Alkylation Adducts DNA Adduct Formation Alkylation->Adducts Replication_Stress Replication Stress & Transcription Blockage Adducts->Replication_Stress DDR DNA Damage Response (DDR) Activation Replication_Stress->DDR BER Base Excision Repair (BER) via PARP1 DDR->BER Apoptosis Apoptosis DDR->Apoptosis if damage is severe Repair Successful DNA Repair BER->Repair NBP_Assay_Workflow Workflow for NBP Alkylating Activity Assay Start Start Reagent_Prep Prepare NBP and This compound Solutions Start->Reagent_Prep Reaction_Mix Mix Reagents in Microplate/Cuvette Reagent_Prep->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Color_Dev Add Base to Develop Color Incubation->Color_Dev Measurement Measure Absorbance (540-560 nm) Color_Dev->Measurement Analysis Calculate Reactivity/ Rate Constant Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing research on 2-Chloro-N,N-dipropylacetamide, a molecule belonging to the chloroacetamide class of compounds. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities, drawing insights from studies on related compounds.

Chemical and Physical Properties

This compound, with the CAS number 2315-37-9, is a chloroacetamide derivative with the molecular formula C8H16ClNO[1][2]. Its chemical structure and key properties are summarized in the tables below.

Identifier Value Source
IUPAC NameThis compoundPubChem[1]
CAS Number2315-37-9Santa Cruz Biotechnology[2]
Molecular FormulaC8H16ClNOPubChem[1]
Molecular Weight177.67 g/mol PubChem[1]
Canonical SMILESCCCN(CCC)C(=O)CClPubChem[1]
InChI KeyTZHVRXDVDQMBQV-UHFFFAOYSA-NPubChem[1]
Physicochemical Property Value Source
Density1.007 g/cm³ECHEMI[3]
Boiling Point242.7°C at 760 mmHgECHEMI[3]
Flash Point100.6°CECHEMI[3]
Refractive Index1.453ECHEMI[3]

Synthesis of this compound

A detailed method for the preparation of N,N-di-n-propyl-α-chloroacetamide is described in US Patent 3,647,876A. The process involves the reaction of α-chloroacetyl chloride with di-n-propylamine in the presence of aqueous caustic soda within a toluene solvent system. A key aspect of this patented method is the controlled addition of caustic soda to prevent its reaction with the α-chloroacetyl chloride, thereby maximizing the yield of the desired product.

Experimental Protocol

The following is a generalized procedure based on the principles outlined in the patent:

Materials:

  • α-chloroacetyl chloride

  • di-n-propylamine

  • Toluene

  • Aqueous sodium hydroxide (caustic soda)

Procedure:

  • A solution of di-n-propylamine in toluene is prepared in a reaction vessel.

  • α-chloroacetyl chloride is added dropwise to the stirred amine solution. The reaction is typically carried out at a controlled temperature, for instance, between 20-30°C.

  • The addition of α-chloroacetyl chloride is periodically halted, and aqueous caustic soda is added portionwise.

  • Sufficient time is allowed for the caustic soda to react with the amine hydrochloride salt formed during the reaction, liberating fresh di-n-propylamine to react with the remaining acid chloride.

  • The dropwise addition of α-chloroacetyl chloride is then resumed.

  • This alternating addition is continued until the desired amount of reactants has been added.

  • Upon completion of the reaction, the organic layer containing the product is separated, washed, and the solvent is removed to yield crude N,N-di-n-propyl-α-chloroacetamide.

  • The crude product can be further purified by distillation.

This method is reported to produce yields exceeding previous methods by preventing the undesirable reaction between caustic soda and α-chloroacetyl chloride[4].

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Di-n-propylamine Di-n-propylamine Reaction_Vessel Reaction_Vessel Di-n-propylamine->Reaction_Vessel alpha-Chloroacetyl_chloride alpha-Chloroacetyl_chloride Controlled_Addition Controlled_Addition alpha-Chloroacetyl_chloride->Controlled_Addition Toluene Toluene Toluene->Reaction_Vessel Aqueous_NaOH Aqueous_NaOH Aqueous_NaOH->Controlled_Addition Separation Separation Reaction_Vessel->Separation Reaction Mixture Controlled_Addition->Reaction_Vessel Alternating Addition Purification Purification Separation->Purification Organic Layer This compound This compound Purification->this compound Distillation Herbicidal_Action Chloroacetamide_Herbicide Chloroacetamide_Herbicide Inhibition X Chloroacetamide_Herbicide->Inhibition VLCFA_Synthase VLCFA_Synthase VLCFA_Biosynthesis VLCFA_Biosynthesis VLCFA_Synthase->VLCFA_Biosynthesis catalyzes Inhibition->VLCFA_Synthase Disruption_of_Growth Disruption_of_Growth VLCFA_Biosynthesis->Disruption_of_Growth leads to Plant_Death Plant_Death Disruption_of_Growth->Plant_Death Antifungal_Action 2-Chloro-N-phenylacetamide 2-Chloro-N-phenylacetamide Inhibition1 X 2-Chloro-N-phenylacetamide->Inhibition1 Inhibition2 X 2-Chloro-N-phenylacetamide->Inhibition2 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane component of Fungal_Cell_Death Fungal_Cell_Death Fungal_Cell_Membrane->Fungal_Cell_Death disruption leads to DNA_Synthesis DNA_Synthesis DNA_Synthesis->Fungal_Cell_Death inhibition leads to Inhibition1->Ergosterol Inhibition2->DNA_Synthesis

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dipropylacetamide is a chemical compound belonging to the chloroacetamide class. Structurally, it is an amide derivative of chloroacetic acid and the secondary amine, di-n-propylamine. While not as extensively studied as some other members of its class, its history is intertwined with the development of early herbicides and chemical intermediates. This guide provides a comprehensive overview of its discovery, synthesis, and known scientific data, with a focus on its herbicidal mechanism of action, which is characteristic of the chloroacetamide family.

Discovery and History

The history of this compound is situated within the broader context of the development of chloroacetamide herbicides. The herbicidal properties of this class of compounds were first discovered in the early 1950s by the Monsanto Chemical Company[1]. Initial patent applications for chloroacetamide herbicides were filed in October 1953, and the first public disclosure of their activity was at the North Central Weed Conference in December 1954[1]. The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was launched in 1956[1].

While the general class of N,N-disubstituted chloroacetamides was explored during this period, the first specific documented synthesis of this compound appears in a 1972 patent (US3,647,876A)[2]. This patent describes a process for its preparation and identifies it as a useful intermediate in the production of "space repellents"[2].

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of di-n-propylamine with chloroacetyl chloride. This is a standard method for the formation of N,N-disubstituted amides.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Di-n-propylamine Di-n-propylamine Reaction Vessel Reaction Vessel Di-n-propylamine->Reaction Vessel Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Vessel Washing Washing Reaction Vessel->Washing Reaction Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Vessel Base (e.g., Aqueous Caustic Soda) Base (e.g., Aqueous Caustic Soda) Base (e.g., Aqueous Caustic Soda)->Reaction Vessel Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Product Product Distillation->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the process described in US Patent 3,647,876A[2].

Materials:

  • Di-n-propylamine

  • Chloroacetyl chloride

  • Toluene

  • Aqueous sodium hydroxide (caustic soda)

  • Reaction vessel equipped with a stirrer, dropping funnel, and temperature control

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with di-n-propylamine and toluene.

  • Cool the mixture to the desired reaction temperature (e.g., 20-30°C).

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained.

  • During the addition of chloroacetyl chloride, portionwise addition of aqueous sodium hydroxide is used to neutralize the formed di-n-propylamine hydrochloride, thus liberating the free amine to react with more chloroacetyl chloride. It is crucial to avoid an excess of free caustic soda, which could react with the chloroacetyl chloride.

  • After the addition is complete, continue stirring the reaction mixture to ensure completion.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove any remaining salts and base.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 2315-37-9[3][4]
Molecular Formula C₈H₁₆ClNO[3][4]
Molecular Weight 177.67 g/mol [3][4]
SMILES CCCN(CCC)C(=O)CCl[3]
InChIKey TZHVRXDVDQMBQV-UHFFFAOYSA-N[3]
XLogP3-AA 2.1[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 5[3]
Toxicological Data
Hazard Classification (GHS)CodeSignal WordHazard Statement(s)Reference(s)
Acute Toxicity, Oral H302DangerHarmful if swallowed[3]
Skin Corrosion/Irritation H315DangerCauses skin irritation[3]
Serious Eye Damage/Eye Irritation H318DangerCauses serious eye damage[3]
Specific Target Organ Toxicity, Single Exposure H335DangerMay cause respiratory irritation[3]

Biological Activity and Mechanism of Action

The primary biological activity of the chloroacetamide class of compounds is herbicidal. They are known to inhibit the growth of seedlings, particularly grasses, by interfering with the synthesis of very-long-chain fatty acids (VLCFAs).

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamides act as inhibitors of the fatty acid elongase complex, a key enzyme system in the biosynthesis of VLCFAs. These fatty acids are crucial components of various cellular structures, including cell membranes, and are precursors for waxes and other lipids. By inhibiting this pathway, chloroacetamides disrupt cell division and growth in susceptible plants.

G Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC VLCFA Elongase Complex VLCFA Elongase Complex Malonyl-CoA->VLCFA Elongase Complex Fatty Acyl-CoA (C16/C18) Fatty Acyl-CoA (C16/C18) Fatty Acyl-CoA (C16/C18)->VLCFA Elongase Complex 3-Ketoacyl-CoA 3-Ketoacyl-CoA VLCFA Elongase Complex->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration Elongated Acyl-CoA (Cn+2) Elongated Acyl-CoA (Cn+2) trans-2-Enoyl-CoA->Elongated Acyl-CoA (Cn+2) Reduction Inhibition->VLCFA Elongase Complex This compound This compound This compound->Inhibition

Caption: Inhibition of the VLCFA biosynthesis pathway by this compound.

Potential Signaling Pathway Involvement

While the primary mechanism of action in plants is the inhibition of VLCFA synthesis, studies on other chloroacetamides have suggested that in animal cells, they can induce oxidative stress and apoptosis. This may involve the activation of the MAPK/ERK signaling pathway. It is important to note that this is a generalized pathway for the chloroacetamide class and has not been specifically demonstrated for this compound.

G Chloroacetamide Chloroacetamide ROS ROS Chloroacetamide->ROS Induces MAPK_pathway MAPK/ERK Pathway ROS->MAPK_pathway Activates Apoptosis Apoptosis MAPK_pathway->Apoptosis Leads to

Caption: Postulated induction of apoptosis by chloroacetamides via ROS and MAPK/ERK pathway.

Conclusion

This compound is a member of the historically significant chloroacetamide class of chemicals. Its primary documented use is as a chemical intermediate, with its biological activity aligning with that of other chloroacetamide herbicides, namely the inhibition of very-long-chain fatty acid synthesis. While specific quantitative toxicological and herbicidal data for this compound are not widely available, its chemical properties and synthesis are well-understood. For researchers in agrochemistry, it serves as a classic example of a class of herbicides with a well-defined mechanism of action. For those in drug development, while not a therapeutic agent itself, the study of its interactions with enzyme systems can provide insights into the design of targeted inhibitors. Further research would be beneficial to quantify its biological activity and to explore any potential applications beyond its historical context.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-N,N-dipropylacetamide as a Reagent for N-Alkylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of an N-alkyl group can significantly modulate the pharmacological properties of a compound, such as its potency, selectivity, solubility, and metabolic stability. 2-Chloro-N,N-dipropylacetamide is a reactive electrophile that can serve as an alkylating agent for primary and secondary amines. The presence of the electron-withdrawing acetamide group activates the adjacent carbon-chlorine bond for nucleophilic substitution. This document provides detailed application notes and hypothetical protocols for the use of this compound in the N-alkylation of amines.

Chemical Properties

PropertyValue
IUPAC Name This compound[1][2]
CAS Number 2315-37-9[1][2]
Molecular Formula C₈H₁₆ClNO[1][2]
Molecular Weight 177.67 g/mol [1][2]
Appearance Typically a liquid or low-melting solid.
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH₃CN).

Principle of the Reaction

The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

A common challenge in the N-alkylation of primary amines is overalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkylating agent to form a tertiary amine.[3][4] Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is crucial to achieve selective mono-alkylation.

Reaction Pathway

N_Alkylation_Pathway Figure 1: General Reaction Pathway for N-Alkylation reagent This compound product N-alkylated Amine reagent->product S_N2 Reaction amine Primary or Secondary Amine (R₁R₂NH) amine->product base Base (e.g., K₂CO₃, Et₃N) byproduct Base-HCl Salt base->byproduct Neutralization Experimental_Workflow Figure 2: Experimental Workflow for N-Alkylation start Start setup Reaction Setup: - Amine (1.0 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Solvent start->setup add_reagent Add this compound (1.1-1.2 eq) setup->add_reagent reaction Heat and Stir (e.g., Reflux, 4-18h) add_reagent->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Filter (if applicable) - Extraction - Washing monitor->workup Complete purification Purification: - Column Chromatography - or Distillation workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End characterization->end

References

Application Notes and Protocols for the Reaction of 2-Chloro-N,N-dipropylacetamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nucleophilic substitution reaction of 2-Chloro-N,N-dipropylacetamide with a variety of nucleophiles. The protocols outlined below are intended to serve as a guide for the synthesis of novel substituted N,N-dipropylacetamide derivatives, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

This compound is a versatile electrophilic building block. The presence of an electron-withdrawing acetamide group activates the adjacent carbon atom, making the chlorine atom a good leaving group for nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide range of functionalities, including amines, azides, and cyano groups, leading to the synthesis of diverse molecular scaffolds. The general reaction scheme is depicted below:

The following sections provide detailed protocols and tabulated data for the reaction of this compound with representative N-nucleophiles (piperidine and morpholine), an azide nucleophile (sodium azide), and a carbon nucleophile (potassium cyanide).

Experimental Protocols

Protocol 1: Reaction with Secondary Amines (N-Nucleophiles)

This protocol describes a general procedure for the reaction of this compound with secondary amines, such as piperidine and morpholine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Materials:

  • This compound

  • Piperidine or Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the appropriate solvent (e.g., acetonitrile or DMF) to dissolve the starting material (approximately 5-10 mL per mmol of the limiting reagent).

  • Add the secondary amine (piperidine or morpholine, 1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., potassium carbonate, 1.5 - 2.0 eq, or triethylamine, 1.5 - 2.0 eq).

  • Stir the reaction mixture at the desired temperature (refer to Table 1) for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the solid. If an organic base was used, proceed to the next step.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired N,N-dipropyl-2-(substituted)acetamide.

Protocol 2: Reaction with Sodium Azide (Azide Nucleophile)

This protocol details the synthesis of 2-azido-N,N-dipropylacetamide. Sodium azide is a potent nucleophile for introducing the azido functionality. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DMF or DMSO (approximately 5-10 mL per mmol).

  • Add sodium azide (1.2 - 1.5 eq) to the solution.

  • Stir the reaction mixture at the specified temperature (see Table 2) for the indicated time. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 2-azido-N,N-dipropylacetamide.

  • Purify the product by column chromatography on silica gel if necessary. Caution: Organic azides can be explosive, especially when heated. Avoid distillation if possible and handle with care.

Protocol 3: Reaction with Potassium Cyanide (Cyano Nucleophile)

This protocol describes the synthesis of 2-cyano-N,N-dipropylacetamide. Caution: Potassium cyanide is extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve potassium cyanide (1.2 - 1.5 eq) in the chosen solvent (e.g., a mixture of ethanol and water, or DMSO).

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to the specified temperature (refer to Table 3) and stir for the required duration. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in ethanol/water, pour the mixture into a separatory funnel containing water and extract with ethyl acetate. If DMSO was the solvent, pour the mixture into a larger volume of water and extract with ethyl acetate.

  • Combine the organic layers and wash them with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or distillation under reduced pressure to obtain 2-cyano-N,N-dipropylacetamide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound and analogous 2-chloro-N,N-dialkylacetamides.

Table 1: Reaction with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile80685-95
PiperidineEt₃NDMF60880-90
MorpholineK₂CO₃DMF801280-90
MorpholineEt₃NAcetonitrile801075-85

Note: Yields are representative and may vary depending on the specific reaction scale and purification method.

Table 2: Reaction with Azide Nucleophile

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideDMF601280-90
Sodium AzideDMSO501685-95

Note: Yields are based on reactions with similar 2-halo-N,N-dialkylacetamides and are expected to be comparable.

Table 3: Reaction with Cyanide Nucleophile

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Potassium CyanideEthanol/Water (9:1)802470-80
Potassium CyanideDMSO701875-85

Note: Yields are based on general procedures for the cyanation of alpha-halo amides and may require optimization for this specific substrate.

Visualizations

The following diagrams illustrate the general workflow for the reaction of this compound with nucleophiles.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Chloro-N,N- dipropylacetamide in Solvent add_reagents Add Nucleophile and Base (if required) start->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react cool Cool to RT react->cool filter_extract Filter (if needed) and Aqueous Extraction cool->filter_extract dry_concentrate Dry and Concentrate filter_extract->dry_concentrate purify Column Chromatography or Distillation dry_concentrate->purify end Final Product purify->end

Caption: General experimental workflow for nucleophilic substitution.

logical_relationship reagents Starting Materials (this compound, Nucleophile, Base, Solvent) reaction_conditions Reaction Conditions (Temperature, Time) reagents->reaction_conditions subjected to sn2 SN2 Mechanism (Nucleophilic Attack & Leaving Group Departure) reaction_conditions->sn2 facilitate product Substituted Product (Nu-CH2-C(=O)N(Pr)2) sn2->product leads to

Caption: Logical relationship of the reaction components.

Application of 2-Chloro-N,N-dipropylacetamide in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloro-N,N-dipropylacetamide and its analogs as key intermediates in the synthesis of a variety of biologically active compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry, agrochemistry, and drug discovery.

Introduction

2-Chloro-N,N-disubstituted acetamides are versatile chemical building blocks widely employed in organic synthesis. The presence of a reactive chlorine atom alpha to a carbonyl group makes them excellent electrophiles for nucleophilic substitution reactions. This reactivity is harnessed to introduce the N,N-disubstituted acetamide moiety into various molecular scaffolds, a common feature in many biologically active molecules. This document focuses on the application of these intermediates in the synthesis of local anesthetics, anticonvulsants, herbicides, and antimicrobial agents.

I. Synthesis of Local Anesthetics

A prominent application of 2-chloro-N-arylacetamides is in the synthesis of lidocaine-type local anesthetics. These compounds function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials and preventing the sensation of pain.[1][2][3][4][5]

Signaling Pathway: Mechanism of Action of Local Anesthetics

Local_Anesthetic_MoA cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel LA_int Local Anesthetic (Charged) Na_in Na+ Influx (Action Potential) Na_channel->Na_in Block Blockade Na_channel->Block Inhibition of Na+ Flow LA_ext Local Anesthetic (Uncharged) LA_ext->Na_channel Diffusion LA_int->Na_channel Binding to Pore Interior Na_out Na+ Na_out->Na_channel Depolarization (Channel Opening)

Mechanism of local anesthetic action on sodium channels.
Experimental Protocol: Synthesis of Lidocaine

This two-step protocol describes the synthesis of Lidocaine from 2,6-dimethylaniline, a common procedure in undergraduate and research laboratories.[6][7][8]

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • In a suitable reaction flask, dissolve 2,6-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.

  • Cool the solution to 10°C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Prepare a solution of sodium acetate (15 g) in 75 mL of water and add it to the reaction mixture. A precipitate will form.

  • Stir the mixture for an additional hour.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to a constant weight.

Step 2: Synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in 150 mL of toluene.

  • Add diethylamine (0.09 mol) to the suspension.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature. A precipitate of diethylammonium chloride will form.

  • Remove the precipitate by filtration.

  • Transfer the filtrate to a separatory funnel and wash it three times with 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield crude Lidocaine.

  • The product can be further purified by recrystallization or conversion to its hydrochloride salt.

Experimental Workflow: Synthesis of Lidocaine

Lidocaine_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Lidocaine Synthesis A1 Dissolve 2,6-dimethylaniline in glacial acetic acid A2 Cool to 10°C A1->A2 A3 Add chloroacetyl chloride A2->A3 A4 Add sodium acetate solution A3->A4 A5 Filter and dry precipitate A4->A5 B1 Suspend intermediate in toluene A5->B1 Intermediate B2 Add diethylamine B1->B2 B3 Reflux for 4 hours B2->B3 B4 Filter and wash B3->B4 B5 Evaporate solvent B4->B5 B6 Purify product B5->B6

Workflow for the two-step synthesis of Lidocaine.

II. Synthesis of Anticonvulsant Agents

N-substituted acetamides are a structural motif found in several anticonvulsant drugs. The synthesis often involves the reaction of a suitable amine with a chloroacetamide derivative. The resulting compounds are typically screened for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Quantitative Data: Anticonvulsant Activity of N-Arylacetamide Derivatives
Compound IDSubstituent (Aryl)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
1 α-naphthyl64.9-[9]
2 3-chlorophenyl>300>300[10]
3 3-(trifluoromethyl)phenyl100-300>300[10]
4 5,5-cyclopropanespirohydantoin derivative9.2-[11]
5 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative68.3>130[12]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Anticonvulsant Activity Screening

Maximal Electroshock (MES) Seizure Test [7][8][10][13][14]

  • Animals: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g. Acclimatize the animals for at least 3 days before the experiment.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.

  • Seizure Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of topical anesthetic can be applied to the eyes prior to electrode placement.

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [7][13][15]

  • Animals: Use male albino mice as described for the MES test.

  • Drug Administration: Administer the test compound i.p. at various doses, including a vehicle control.

  • Convulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

III. Synthesis of Herbicides

Chloroacetamide herbicides are a major class of agrochemicals used for pre-emergence weed control. They act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which is crucial for cell division and growth.[6][9][16][17]

Mechanism of Action: Chloroacetamide Herbicides

Herbicide_MoA cluster_plant_cell Plant Cell AcetylCoA Acetyl-CoA VLCFA_Synthase VLCFA Synthase (Elongase) AcetylCoA->VLCFA_Synthase MalonylCoA Malonyl-CoA MalonylCoA->VLCFA_Synthase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Synthase->VLCFAs Inhibition Inhibition CellGrowth Cell Division & Growth VLCFAs->CellGrowth Herbicide Chloroacetamide Herbicide Herbicide->VLCFA_Synthase

Inhibition of VLCFA synthesis by chloroacetamide herbicides.
Experimental Protocol: Synthesis of a Chloroacetamide Herbicide Intermediate

This protocol describes the synthesis of N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester, an intermediate in the synthesis of the fungicide Metalaxyl, which shares structural similarities with chloroacetamide herbicides.[18][19][20][21]

  • In a reaction flask, combine 2-(2,6-dimethylphenyl)alanine methyl ester (0.1 mol), 4-dimethylaminopyridine (DMAP) (0.005 mol), and 50 mL of toluene.

  • Add triethylamine (0.1 mol) to the mixture.

  • While stirring at room temperature, slowly add methoxyacetyl chloride (0.11 mol), ensuring the reaction temperature remains below 45°C.

  • Continue the reaction for 2 hours after the addition is complete.

  • Wash the reaction mixture with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and concentrate under reduced pressure to obtain the product.

IV. Synthesis of Antimicrobial Agents

N-substituted 2-chloroacetamides have been investigated for their antimicrobial properties. The chloroacetamide moiety can be reacted with various nucleophiles to generate a library of compounds for screening against bacteria and fungi.

Quantitative Data: Antimicrobial Activity of N-Arylacetamide Derivatives
Compound IDSubstituent (Aryl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
SP1 4-chlorophenyl62.5 - 125250 - 500125 - 250[22]
SP2 4-fluorophenyl62.5 - 125250 - 500125 - 250[22]
SP3 3-bromophenyl62.5 - 125250 - 500125 - 250[22]
SP8 4-acetylphenyl125 - 250500 - 1000250 - 500[22]
SP9 4-hydroxyphenyl250 - 5001000 - 2000500 - 1000[22]

Note: Data is presented as a range from a single study. MIC values can vary based on the specific strain and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[12][23][24][25][26]
  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Grow the microbial strain overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include a positive control (microbe and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 18-24h C->D E Read results visually or with a plate reader D->E F Determine MIC E->F

Workflow for the determination of Minimum Inhibitory Concentration.

References

Application Notes: 2-Chloro-N,N-dipropylacetamide in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dipropylacetamide is a chloroacetamide derivative with potential applications as an intermediate in the synthesis of novel herbicides. While not a widely commercialized herbicide precursor itself, its structural motif is present in numerous active herbicidal compounds. This document outlines the synthesis of this compound and explores its potential application in the preparation of aryloxyacetamide herbicides through Williamson ether synthesis with substituted phenols. Detailed experimental protocols and reaction data for analogous compounds are provided to guide further research and development in the agrochemical field.

Introduction

Chloroacetamide herbicides are a significant class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds. Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. The N-substituents on the acetamide nitrogen and the group attached to the alpha-carbon play a crucial role in determining the herbicidal activity and selectivity. This compound represents a key building block that can be further functionalized to generate a library of potential herbicidal candidates. The primary reaction pathway for this application involves the nucleophilic substitution of the chlorine atom with various aryloxy moieties.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of di-n-propylamine with chloroacetyl chloride. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Di-n-propylamine

  • Chloroacetyl chloride

  • Toluene

  • Aqueous sodium hydroxide (NaOH)

  • Water

  • Reaction flask equipped with a stirrer, dropping funnel, and thermometer

  • Separatory funnel

Procedure:

  • A solution of di-n-propylamine in toluene is prepared in the reaction flask.

  • The solution is cooled to the desired reaction temperature.

  • Chloroacetyl chloride is added dropwise to the stirred solution of di-n-propylamine, maintaining the temperature.

  • Simultaneously, an aqueous solution of sodium hydroxide is added at a controlled rate to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

  • The organic layer is separated from the aqueous layer using a separatory funnel.

  • The organic layer is washed with water to remove any remaining salts and base.

  • The toluene and any unreacted starting materials are removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by distillation.

Synthesis Workflow

G cluster_0 Synthesis of this compound Di-n-propylamine Di-n-propylamine Reaction Reaction Di-n-propylamine->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction 2-Chloro-N_N-dipropylacetamide 2-Chloro-N_N-dipropylacetamide Reaction->2-Chloro-N_N-dipropylacetamide Workup Workup 2-Chloro-N_N-dipropylacetamide->Workup Purification Purification Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Application in Aryloxyacetamide Herbicide Synthesis

This compound can serve as a key intermediate in the synthesis of novel aryloxyacetamide herbicides. This is typically achieved through a Williamson ether synthesis, where the chlorine atom is displaced by a substituted phenoxide ion.

General Reaction Scheme

G cluster_1 Synthesis of N,N-Dipropyl-2-(aryloxy)acetamide Herbicides 2-Chloro-N_N-dipropylacetamide 2-Chloro-N_N-dipropylacetamide Reaction Williamson Ether Synthesis 2-Chloro-N_N-dipropylacetamide->Reaction Substituted_Phenol Substituted_Phenol Base Base Substituted_Phenol->Base Base->Reaction Aryloxyacetamide_Product N,N-Dipropyl-2-(aryloxy)acetamide Reaction->Aryloxyacetamide_Product

Caption: General scheme for aryloxyacetamide herbicide synthesis.

Experimental Protocol: Synthesis of N,N-Dipropyl-2-(aryloxy)acetamides

This protocol is a general guideline based on the synthesis of analogous N-isopropyl-2-heteroaryloxy-acetamides.[1][2] Optimization for specific substituted phenols will be necessary.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chloro-2-methylphenol)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other suitable solvent

  • Water

  • Reaction flask with reflux condenser and stirrer

  • Filtration apparatus

Procedure:

  • To a solution of the substituted phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Herbicidal Activity Data (Analogous Compounds)

The following table summarizes the herbicidal activity of N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives, which are structurally similar to the potential products derived from this compound. This data can serve as a benchmark for evaluating newly synthesized compounds.[1]

Compound IDR Group (on Phenyl)Heteroaryl GroupTest PlantInhibition (%) at 100 ppm
5a H5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylEchinochloa crusgalli85
5b 2-F5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylEchinochloa crusgalli90
5c 4-F5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylEchinochloa crusgalli88
6a HBenzothiazol-2-ylSetaria viridis75
6b 2-FBenzothiazol-2-ylSetaria viridis80
7a H4,6-dimethoxy-1,3,5-triazin-2-ylAbutilon theophrasti60

Note: The data presented is for N-isopropyl derivatives and is intended to be illustrative of the potential herbicidal activity of analogous N,N-dipropyl compounds.

Conclusion

This compound is a valuable intermediate for the synthesis of potential new herbicidal agents, particularly within the aryloxyacetamide class. The synthetic routes are straightforward, employing well-established chemical transformations. The provided protocols and data for analogous compounds offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel N,N-dipropylacetamide derivatives in the ongoing quest for more effective and selective herbicides. Further structure-activity relationship (SAR) studies are warranted to optimize the herbicidal profile of this class of compounds.

References

Application Notes and Protocols: 2-Chloro-N,N-dipropylacetamide and its Analogs as Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-N,N-dialkylacetamides are a class of highly reactive chemical intermediates crucial for the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of a reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution, making them excellent alkylating agents. While specific public-domain examples of 2-Chloro-N,N-dipropylacetamide in the synthesis of commercial pharmaceuticals are not extensively documented, its structural analogs, particularly 2-chloro-N-arylacetamides, are pivotal in the production of widely used local anesthetics.

This document provides a detailed overview of the application of this class of compounds, using the well-established synthesis of Lidocaine from the analog 2-chloro-N-(2,6-dimethylphenyl)acetamide as a primary example. This synthesis pathway clearly illustrates the chemical principles and methodologies applicable to this compound and related intermediates.

Application Note 1: Synthesis of Amide-Type Local Anesthetics

The most prominent pharmaceutical application of 2-chloro-N-substituted acetamides is in the synthesis of amide-type local anesthetics, such as Lidocaine, Bupivacaine, and Ropivacaine. These drugs function by blocking sodium ion channels in nerve membranes, preventing the transmission of pain signals. The synthesis of Lidocaine provides a classic two-step example of the utility of these intermediates.

Reaction Pathway: Synthesis of Lidocaine

The synthesis of Lidocaine is a two-step process:

  • Amide Formation: 2,6-dimethylaniline is acylated using chloroacetyl chloride in the presence of a base like sodium acetate to form the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1][2][3] The reaction is selective for the acyl carbon due to the significantly higher electrophilicity of the acid chloride compared to the alkyl chloride.[1]

  • Nucleophilic Substitution (N-Alkylation): The chloroacetamide intermediate is then reacted with a secondary amine, diethylamine. This step proceeds via an SN2 mechanism, where the diethylamine acts as a nucleophile, displacing the chloride ion to form the final Lidocaine product.[1][4]

Lidocaine_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation 2_6_dimethylaniline 2,6-Dimethylaniline intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2_6_dimethylaniline->intermediate Acetic Acid, Sodium Acetate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate intermediate_2 2-chloro-N-(2,6-dimethylphenyl)acetamide diethylamine Diethylamine lidocaine Lidocaine diethylamine->lidocaine intermediate_2->lidocaine Toluene, Reflux

Caption: Synthetic workflow for Lidocaine production.

Application Note 2: Synthesis of Other Bioactive Molecules

Derivatives of 2-chloroacetamides are also used to synthesize other novel compounds with potential therapeutic applications. For instance, 2-chloro-N,N-diphenylacetamide can be used as a starting material to create a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives.[5] These compounds have been synthesized and screened for antimicrobial and antifungal activities, with some showing significant biological effects.[5] This demonstrates the versatility of the chloroacetamide scaffold in medicinal chemistry for generating diverse molecular libraries.

General_Reactivity cluster_products Potential Pharmaceutical Scaffolds intermediate 2-Chloro-N,N-dialkylacetamide nucleophiles Nucleophiles intermediate->nucleophiles amine_product Amine Adducts (e.g., Local Anesthetics) nucleophiles->amine_product R₂NH hydrazine_product Hydrazine Adducts (e.g., Antimicrobials) nucleophiles->hydrazine_product H₂NNHR other_product Other Adducts (e.g., Thioethers, Ethers) nucleophiles->other_product RSH, ROH, etc.

Caption: General reactivity of 2-chloro-N,N-dialkylacetamides.

Experimental Protocols

The following protocols are generalized procedures based on published laboratory-scale syntheses of Lidocaine and its intermediate.[1][2][3] Researchers should adapt these protocols based on their specific equipment and safety procedures.

Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Materials:

  • 2,6-dimethylaniline

  • Glacial acetic acid

  • Chloroacetyl chloride (toxic, corrosive, lachrymator; handle in a fume hood with gloves)[1]

  • 0.333 M Sodium acetate solution

  • Ice-cold deionized water

  • Erlenmeyer flask, magnetic stirrer, graduated cylinders, thermometer, Buchner funnel

Procedure:

  • In a fume hood, add 15 mL of glacial acetic acid to an Erlenmeyer flask.

  • Carefully add 3.0 mL of 2,6-dimethylaniline to the acetic acid with stirring.[1]

  • Slowly add 2.0 mL of chloroacetyl chloride to the mixture. Note any temperature changes.[1]

  • To this solution, add 25 mL of 0.333 M aqueous sodium acetate, followed by 60 mL of ice-cold water.[1]

  • Stir the mixture vigorously for 10 minutes to facilitate the precipitation of the product.[1]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Isolate the white precipitate via vacuum filtration using a Buchner funnel.[1][2]

  • Wash the product on the filter with several portions of cold water to remove residual acetic acid and salts.[3]

  • Press the product as dry as possible and allow it to air-dry completely.

Protocol 2: Synthesis of Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide (from Protocol 1)

  • Toluene

  • Diethylamine (toxic, foul-smelling; dispense in a fume hood)[1]

  • Round-bottomed flask, reflux condenser, heating mantle, separatory funnel

  • 3 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • Place the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide into a 50-mL round-bottomed flask.

  • Add 25 mL of toluene, followed by 7.5 mL of diethylamine (a molar excess).[1][2]

  • Equip the flask with a water-cooled reflux condenser and add a few boiling stones.

  • Heat the reaction mixture to reflux and maintain for at least 90 minutes.[4]

  • After reflux, cool the mixture to room temperature. Precipitated diethylamine hydrochloride may be observed.

  • Transfer the mixture to a separatory funnel and extract twice with 10 mL portions of 3 M HCl. Combine the acidic aqueous layers.[6]

  • Cool the combined aqueous layers in an ice bath and slowly add 3 M NaOH until the solution is strongly basic (pH > 11), which precipitates the Lidocaine free base.[4][6]

  • Extract the aqueous layer with two 10 mL portions of an organic solvent like pentane or ether.[6]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[2][6]

  • Remove the solvent under reduced pressure to yield the crude Lidocaine product, which can be further purified by recrystallization.

Data Presentation

The following tables summarize typical reactants and conditions for the synthesis of Lidocaine. Yields can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

ParameterValue / ConditionSource
Starting Material 2,6-dimethylaniline[1][2]
Reagent Chloroacetyl chloride[1][2]
Solvent Glacial Acetic Acid[1][3]
Base Sodium Acetate[1][2]
Temperature Cooled to 10°C, then warmed[2][3]
Reaction Time ~30 minutes stirring[2]
Workup Precipitation with water, filtration[1]

Table 2: Synthesis of Lidocaine

ParameterValue / ConditionSource
Starting Material 2-chloro-N-(2,6-dimethylphenyl)acetamide[1][2]
Reagent Diethylamine (molar excess)[2]
Solvent Toluene[1][2]
Temperature Reflux (~110 °C)[2]
Reaction Time 4 hours[2]
Workup Acid-base extraction[4][6]
Purification Recrystallization[4]

References

Application Notes and Protocols for Peptide Derivatization using 2-Chloro-N,N-dipropylacetamide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based proteomics, chemical derivatization of peptides is a critical step to enhance ionization efficiency, facilitate peptide sequencing, and introduce stable isotope labels for quantitative analysis. 2-Chloro-N,N-dipropylacetamide is a sulfhydryl-reactive alkylating agent designed for the derivatization of cysteine residues in peptides. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry workflows.

Alkylation of cysteine residues is essential to prevent the re-formation of disulfide bonds after their reduction, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis.[1] this compound, a derivative of chloroacetamide, reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction. While iodoacetamide is a more commonly used alkylating agent, chloroacetamide and its derivatives are considered milder alternatives that can potentially reduce off-target alkylation of other amino acid residues. However, it is important to be aware of potential side reactions, such as the oxidation of methionine residues, which has been observed with 2-chloroacetamide.

Chemical Reaction and Mass Shift

This compound reacts specifically with the thiol group (-SH) of cysteine residues in peptides. The reaction is a bimolecular nucleophilic substitution (SN2) where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion.[1]

The molecular weight of this compound is 177.67 g/mol .[2][3] Upon reaction with a cysteine residue, the chlorine atom is lost, and the remaining N,N-dipropylacetamide moiety (C8H16NO) is covalently attached to the sulfur atom.

Calculation of Mass Shift:

  • Molecular Weight of this compound: 177.67 g/mol

  • Atomic Weight of Chlorine (Cl): 35.45 g/mol

  • Mass of the N,N-dipropylacetamide adduct: 177.67 - 35.45 = 142.22 Da

Therefore, the derivatization of a cysteine residue with this compound results in a mass increase of 142.22 Da for the modified peptide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for peptide alkylation using chloroacetamide as a proxy for this compound. These values are derived from studies comparing different alkylating agents and provide a baseline for expected performance.

ParameterChloroacetamide (CAA)Iodoacetamide (IAA)Notes
Alkylation Efficiency at Cysteine 97.0% - 99.5%99.0% - 99.8%Efficiency can be influenced by reaction conditions such as temperature, time, and reagent concentration.
Off-target Alkylation (N-terminus, Lys, His, Glu) Lower than IAAHigher than CAAChloroacetamide is generally more specific to cysteine residues compared to iodoacetamide.
Methionine Oxidation Can be significant (up to 40% of Met-containing peptides)Lower (2-5% of Met-containing peptides)A notable side reaction to consider when using chloroacetamide-based reagents.[2]
Mass Shift (Da) +57.02+57.02This is for the acetamide group. The N,N-dipropyl derivative will have a different mass shift.

Experimental Protocols

Two primary protocols are provided: in-solution digestion and alkylation for protein mixtures and in-gel digestion and alkylation for proteins separated by electrophoresis.

Protocol 1: In-Solution Protein Digestion and Peptide Derivatization

This protocol is suitable for the derivatization of peptides from complex protein mixtures in solution.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT) solution (1 M)

  • This compound solution (500 mM in a compatible organic solvent like acetonitrile or DMF, prepare fresh)

  • Trypsin (mass spectrometry grade)

  • Formic acid (for quenching)

  • C18 solid-phase extraction (SPE) cartridges for peptide cleanup

Procedure:

  • Protein Denaturation and Reduction:

    • To your protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation with this compound:

    • Add the freshly prepared this compound solution to a final concentration of 20-40 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching (Optional but Recommended):

    • To quench the excess alkylating agent, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Quenching the Digestion:

    • Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the trypsin activity.

  • Peptide Cleanup:

    • Desalt and concentrate the derivatized peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • The sample is now ready for mass spectrometry analysis.

Protocol 2: In-Gel Protein Digestion and Peptide Derivatization

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised protein band(s) from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT) solution (10 mM in 50 mM ammonium bicarbonate)

  • This compound solution (55 mM in 50 mM ammonium bicarbonate, prepare fresh)

  • Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Gel Piece Preparation:

    • Excise the protein band of interest from the gel.

    • Cut the gel band into small pieces (approximately 1x1 mm).

  • Destaining:

    • Wash the gel pieces with the destaining solution until the Coomassie blue color is removed. Vortex intermittently and replace the solution as needed.

  • Reduction:

    • Add enough 10 mM DTT solution to cover the gel pieces.

    • Incubate at 56°C for 45-60 minutes.

    • Remove the DTT solution.

  • Alkylation:

    • Add enough freshly prepared 55 mM this compound solution to cover the gel pieces.

    • Incubate in the dark at room temperature for 30 minutes.

    • Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate.

  • Dehydration and Digestion:

    • Dehydrate the gel pieces with 100% acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.

    • Rehydrate the gel pieces on ice with the trypsin solution. Add enough solution for the gel pieces to be fully submerged.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Add peptide extraction buffer to the gel pieces and vortex for 15-30 minutes.

    • Collect the supernatant.

    • Repeat the extraction step at least once.

    • Pool the supernatants and dry in a vacuum centrifuge.

  • Peptide Cleanup:

    • Resuspend the dried peptides in 0.1% formic acid and desalt using C18 ZipTips or similar micro-SPE devices.

    • The sample is now ready for mass spectrometry analysis.

Visualizations

Chemical Reaction of Cysteine Derivatization

Caption: Derivatization of a cysteine residue with this compound.

Experimental Workflow for In-Solution Derivatization

G cluster_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis A Protein Sample in Denaturing Buffer B Reduction with DTT A->B 56°C, 30 min C Alkylation with this compound B->C RT, dark, 30-60 min D Quenching (optional) C->D E Buffer Exchange & Trypsin Digestion D->E F Quench Digestion with Formic Acid E->F 37°C, overnight G Peptide Cleanup (C18 SPE) F->G H Mass Spectrometry Analysis (LC-MS/MS) G->H

Caption: Workflow for in-solution peptide derivatization.

Decision Tree for Using this compound

G A Need to alkylate cysteine residues? B Is minimization of off-target alkylation a high priority? A->B Yes G No alkylation needed A->G No C Are methionine-containing peptides critical for the study? B->C Yes E Consider alternative alkylating agents (e.g., iodoacetamide with optimization) B->E No, speed is critical D Use this compound C->D No F Proceed with caution and validate for methionine oxidation C->F Yes

Caption: Decision guide for selecting this derivatization reagent.

References

Application Notes and Protocols for 2-Chloro-N,N-dipropylacetamide as a Covalent Chemical Probe in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized guide based on established chemoproteomics principles for chloroacetamide-containing molecules. As of the date of this document, the specific use of 2-Chloro-N,N-dipropylacetamide as a chemical probe in proteomics is not extensively documented in peer-reviewed literature. Therefore, the information presented is hypothetical and intended to serve as a foundational framework for researchers interested in exploring its potential.

Introduction

Chemical proteomics utilizes small-molecule probes to investigate protein function, interactions, and druggability directly in complex biological systems. Covalent chemical probes are a powerful class of reagents that form a stable, irreversible bond with a target protein, enabling robust target identification and validation. These probes typically contain a reactive electrophilic "warhead" that covalently modifies nucleophilic amino acid residues, such as cysteine, lysine, or histidine.

This compound belongs to the class of chloroacetamide electrophiles, which are known to react primarily with the thiol group of cysteine residues via an SN2 alkylation reaction. This reactivity makes it a potential candidate for use as a covalent chemical probe in activity-based protein profiling (ABPP) and other chemoproteomic workflows aimed at identifying and characterizing cysteine-containing proteins.

These notes provide a hypothetical framework for the application of this compound in proteomics research, including its mechanism of action, potential applications, and detailed experimental protocols for target identification.

Application Notes

Probe Characteristics

This compound is a small, cell-permeable molecule with a chloroacetamide functional group that can act as a covalent modifier of proteins. Its utility as a chemical probe stems from its ability to irreversibly label proteins, allowing for the subsequent enrichment and identification of these targets.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 2315-37-9[1][2]
Molecular Formula C₈H₁₆ClNO[1][2]
Molecular Weight 177.67 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CCCN(CCC)C(=O)CCl[2]
Reactivity Electrophile, primarily targets cysteine residuesInferred from chloroacetamide chemistry
Principle of Action: Covalent Cysteine Modification

The primary mechanism of action for this compound as a proteomics probe is the covalent alkylation of nucleophilic amino acid residues. The chloroacetamide moiety is a mild electrophile that preferentially reacts with the highly nucleophilic thiol side chain of cysteine residues. This reaction forms a stable thioether bond, permanently labeling the protein. The specificity for cysteine is not absolute and can be influenced by the local protein microenvironment, with other nucleophilic residues such as histidine or lysine being potential, albeit less frequent, targets.

G cluster_0 Protein cluster_1 Probe cluster_2 Covalent Adduct Protein Protein-SH Adduct Protein-S-CH₂-C(=O)N(C₃H₇)₂ Protein->Adduct Alkylation (SN2 Reaction) Probe Cl-CH₂-C(=O)N(C₃H₇)₂ Probe->Adduct HCl HCl (byproduct)

Figure 1: Covalent modification of a protein cysteine residue.
Potential Applications

  • Target Identification: If this compound is found to elicit a specific biological response, it can be used to identify the protein targets responsible for that phenotype.

  • Competitive Profiling: The probe can be used in competitive binding experiments to assess the selectivity of other, non-covalent or covalent, inhibitors that target the same binding site.

  • Ligandability Mapping: As part of a larger library of electrophilic fragments, it can help to map the "ligandable" cysteinome, identifying reactive cysteines that are accessible to small molecules.[3]

  • Drug Discovery Starting Point: As a simple fragment, it could serve as a starting point for the development of more complex and selective covalent inhibitors.

Experimental Protocols

The following protocols outline a general workflow for identifying the protein targets of this compound using a competitive Activity-Based Protein Profiling (ABPP) approach coupled with quantitative mass spectrometry.[4]

G cluster_0 Cell Culture & Treatment cluster_1 Lysis & Labeling cluster_2 Sample Processing cluster_3 Mass Spectrometry A1 Control Cells (DMSO Vehicle) A2 Treated Cells (this compound) B1 Cell Lysis A1->B1 A2->B1 B2 Labeling with Alkyne-Iodoacetamide Probe B1->B2 C1 Click Chemistry: Append Biotin-Azide Tag B2->C1 C2 Combine Samples (1:1) C1->C2 C3 Streptavidin Enrichment C2->C3 D1 On-Bead Protein Digestion C3->D1 D2 LC-MS/MS Analysis D1->D2 D3 Data Analysis: Identify & Quantify Peptides D2->D3 G Probe Probe Treatment Target Protein Target Engagement (Covalent Modification) Probe->Target Reporter Reporter Probe Binding (Blocked) Target->Reporter Enrichment Reduced Enrichment by Streptavidin Reporter->Enrichment MS Lower MS Signal (Target Identified) Enrichment->MS

References

Application Notes and Protocols for Modification of Cysteine Residues in Proteins with 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Modification of cysteine residues in proteins is a cornerstone technique in chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for its selective targeting with a variety of electrophilic reagents. 2-Chloro-N,N-dipropylacetamide is a haloacetamide-based alkylating agent that can be used to covalently modify cysteine residues. This modification is valuable for a range of applications, including protein labeling, inhibition of protein function, and the formation of antibody-drug conjugates. While specific data on this compound is limited, its reactivity can be inferred from the well-established chemistry of other chloroacetamide compounds.

Principle of Reaction

The modification of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the cysteine thiol group attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond. This covalent modification effectively caps the cysteine residue, preventing its participation in disulfide bond formation or other enzymatic reactions. The reaction is most efficient at a neutral to slightly basic pH (6.5-8.5), where the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile.[1]

Caption: Reaction mechanism of cysteine modification.

Applications
  • Proteomics: Alkylation of cysteine residues is a standard step in bottom-up proteomics workflows.[2] It prevents the reformation of disulfide bonds after reduction, ensuring that proteins are fully denatured and accessible to proteolytic enzymes like trypsin.[2] This leads to more complete digestion and improved peptide identification by mass spectrometry.

  • Enzyme Inhibition: Cysteine residues are often found in the active sites of enzymes, where they play crucial catalytic roles. Covalent modification of these residues with reagents like this compound can lead to irreversible inhibition of enzyme activity. This strategy is employed in the development of targeted covalent inhibitors for various enzymes.

  • Protein Labeling and Conjugation: this compound can be used to attach probes, such as fluorescent dyes or biotin, to proteins for visualization or purification purposes. This approach is also fundamental in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.

  • Chemical Biology Probes: Chloroacetamide moieties are frequently incorporated into chemical probes to study protein interactions and function.[3] These probes can be used to identify the targets of bioactive small molecules and to elucidate their mechanisms of action.

Quantitative Data Summary
ReagentRelative ReactivitySpecificity for CysteineCommon Off-Target Residues
Iodoacetamide HighModerateMethionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[4][5]
Chloroacetamide ModerateHighMethionine (oxidation), Lysine, Histidine (at higher pH)[4][6]

Experimental Protocols

Protocol 1: In-Solution Alkylation of a Purified Protein

This protocol describes the modification of cysteine residues in a purified protein in solution.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris, HEPES)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column (e.g., PD-10) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) if not desired for quenching, and at a pH between 7.0 and 8.5.

  • Reduction of Disulfide Bonds (Optional but Recommended):

    • To ensure all cysteine residues are available for modification, add a reducing agent. Use a 10- to 20-fold molar excess of DTT or TCEP over the protein.

    • Incubate at 37°C for 30-60 minutes.

  • Preparation of Alkylating Reagent Stock Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh immediately before use.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the reagent over the number of cysteine residues.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent light-induced degradation of the reagent.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and quenching reagent by desalting column chromatography or dialysis against a suitable buffer.

  • Analysis of Modification:

    • Confirm the modification and determine its efficiency using techniques such as mass spectrometry (e.g., LC-MS/MS) to identify the modified cysteine residues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (1-10 mg/mL in Buffer pH 7-8.5) Reduction Reduction (Optional) (DTT or TCEP, 37°C, 30-60 min) Protein_Prep->Reduction Alkylation Alkylation (10-50x molar excess, RT, 1-2h, dark) Reduction->Alkylation Reagent_Prep Prepare Alkylating Reagent (100 mM in DMSO/DMF) Reagent_Prep->Alkylation Quenching Quenching (L-cysteine or BME, RT, 15-30 min) Alkylation->Quenching Purification Purification (Desalting or Dialysis) Quenching->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: In-solution protein alkylation workflow.

Protocol 2: Alkylation of Cysteine Residues for Proteomics Sample Preparation

This protocol outlines the alkylation of cysteine residues in a complex protein mixture (e.g., cell lysate) as part of a standard bottom-up proteomics workflow.

Materials:

  • Protein sample (e.g., cell lysate) in a lysis buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Reducing agent (e.g., DTT or TCEP)

  • This compound

  • Ammonium bicarbonate buffer (100 mM, pH ~8)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation and Reduction:

    • Take a protein sample (e.g., 100 µg of cell lysate) in a denaturation buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound in ammonium bicarbonate buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching (Optional):

    • Add DTT to a final concentration of 20 mM to quench any unreacted alkylating agent.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

    • Desalt the resulting peptides using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • During data analysis, specify the carbamidomethylation of cysteine (+159.115 Da for this compound) as a variable or fixed modification in the search parameters.

Proteomics_Workflow start Protein Sample (e.g., Cell Lysate) denature_reduce Denaturation & Reduction (Urea/Guanidine, DTT) start->denature_reduce alkylate Alkylation (this compound) denature_reduce->alkylate digest Proteolytic Digestion (Trypsin) alkylate->digest cleanup Peptide Cleanup (C18 Desalting) digest->cleanup analyze LC-MS/MS Analysis cleanup->analyze

Caption: Proteomics sample preparation workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed 2-Chloro-N,N-dipropylacetamide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-N,N-dipropylacetamide alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the alkylation of various nucleophiles with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation reaction of this compound?

A1: The alkylation of a nucleophile with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion as a leaving group.

Q2: What are the most common nucleophiles used in these reactions?

A2: A wide range of nucleophiles can be used, including but not limited to:

  • Alcohols and phenols (for O-alkylation)

  • Primary and secondary amines (for N-alkylation)

  • Thiols (for S-alkylation)

  • Indoles (primarily N-alkylation)

  • Azide salts

Q3: Why is a base typically required for these alkylation reactions?

A3: A base is generally used to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of this compound. For neutral nucleophiles like alcohols and some amines, this deprotonation is essential for the reaction to proceed at a reasonable rate.

Q4: Can this compound undergo side reactions other than the desired alkylation?

A4: Yes, several side reactions can occur, including:

  • Elimination (E2): This is more likely with sterically hindered (bulky) bases, leading to the formation of an enamine.[1][2][3]

  • Hydrolysis: The chloroacetamide can be hydrolyzed to the corresponding hydroxyacetamide, especially in the presence of water and strong base or acid.[4][5]

  • Over-alkylation: If the product of the initial alkylation is still nucleophilic (e.g., a primary amine becomes a secondary amine), it can react again with the starting material.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Explanation
Insufficiently Nucleophilic Reactant Ensure the nucleophile is sufficiently deprotonated. Use a stronger base or a different solvent system.For the SN2 reaction to occur, the nucleophile must be strong enough to attack the electrophilic carbon. The choice of base is critical and depends on the pKa of the nucleophile.
Poor Solubility of Reactants Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF or acetonitrile are often good choices.If the reactants are not in the same phase, the reaction rate will be significantly reduced.
Low Reaction Temperature Increase the reaction temperature.Alkylation reactions often require heating to overcome the activation energy barrier.
Steric Hindrance If the nucleophile is very bulky, consider using a less hindered analogue if possible.The SN2 reaction is sensitive to steric hindrance at both the electrophile and the nucleophile.
Decomposition of Starting Material Check the purity of your this compound.The starting material can degrade over time, especially if not stored properly.
Hydrolysis of Starting Material Ensure anhydrous reaction conditions. Dry solvents and reagents before use.Water can react with the chloroacetamide, especially under basic conditions, to form the inactive hydroxyacetamide.[4][5]
Problem 2: Formation of Multiple Products
Possible Cause Troubleshooting Step Explanation
Over-alkylation Use a molar excess of the nucleophile relative to the this compound.This will increase the probability that the chloroacetamide reacts with the starting nucleophile rather than the alkylated product.
Elimination Side Product Use a non-bulky base (e.g., K₂CO₃, NaH) instead of a bulky base (e.g., potassium tert-butoxide).Bulky bases favor the E2 elimination pathway over the SN2 substitution pathway, leading to an enamine byproduct.[1][2][3]
O- vs. N-Alkylation (for amino alcohols) Modify the reaction conditions. N-alkylation is often favored under basic conditions, while O-alkylation might be promoted under different conditions. The chemoselectivity can be complex and substrate-dependent.[6][7][8]The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the pH of the reaction mixture.
Hydrolysis Product Maintain anhydrous conditions and consider using a milder base.The presence of water can lead to the formation of the corresponding hydroxyacetamide.[4][5]

Data Presentation

The following table summarizes general reaction conditions for the alkylation of various nucleophiles with this compound, based on analogous reactions with chloroacetamides.

NucleophileTypical Base(s)Typical Solvent(s)Temperature Range (°C)Potential Side Reactions
Phenols K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, Acetonitrile25 - 100Elimination with bulky bases
Aliphatic Alcohols NaH, KHTHF, DMF0 - 80Elimination (especially for secondary/tertiary alcohols)
Primary/Secondary Amines K₂CO₃, Et₃N, Excess AmineAcetonitrile, DMF, Dichloromethane25 - 80Over-alkylation, Elimination
Indoles NaH, K₂CO₃, KOHDMF, Acetonitrile, Toluene25 - 110C-alkylation (less common)
Thiols K₂CO₃, Et₃N, NaHEthanol, DMF, Acetonitrile25 - 60Oxidation of thiol
Sodium Azide None (salt is the nucleophile)DMF, DMSO, Ethanol/Water25 - 100Formation of potentially explosive byproducts if not handled correctly.[9]

Experimental Protocols

Below are generalized experimental protocols for the alkylation of different nucleophiles with this compound. These should be adapted and optimized for specific substrates.

Protocol 1: O-Alkylation of a Phenol
  • To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF) add a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: N-Alkylation of a Primary Amine
  • Dissolve the primary amine (2.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution.

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Alkylation with Sodium Azide
  • Dissolve this compound (1.0 eq.) in a solvent mixture (e.g., ethanol/water or DMF).[9]

  • Add sodium azide (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor by TLC.[9]

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and water, and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.

Visualizations

General Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile in Anhydrous Solvent B Add Base A->B C Add 2-Chloro-N,N- dipropylacetamide B->C D Heat to Target Temperature C->D E Monitor by TLC/GC-MS D->E F Quench Reaction (e.g., with water) E->F G Extraction F->G H Purification (Chromatography/ Recrystallization) G->H I Characterization H->I

Caption: A generalized workflow for a typical alkylation reaction.

Troubleshooting Logic for Low Yield

G Start Low or No Yield Check_SM Is Starting Material Consumed? (TLC/GC-MS) Start->Check_SM No_Reaction No Reaction Check_SM->No_Reaction No SM_Consumed SM Consumed, Multiple Products Check_SM->SM_Consumed Yes Increase_Temp Increase Temperature No_Reaction->Increase_Temp Possible Fix Stronger_Base Use Stronger Base No_Reaction->Stronger_Base Possible Fix Change_Solvent Change Solvent No_Reaction->Change_Solvent Possible Fix Elimination Check for Elimination (e.g., by NMR, MS) SM_Consumed->Elimination Investigate Hydrolysis Check for Hydrolysis (e.g., by MS) SM_Consumed->Hydrolysis Investigate Overalkylation Check for Over-alkylation (e.g., by MS) SM_Consumed->Overalkylation Investigate

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Reactions of 2-Chloro-N,N-dipropylacetamide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the N-alkylation of primary amines with 2-Chloro-N,N-dipropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting this compound with primary amines?

A1: The main challenge is controlling selectivity to favor mono-alkylation over di-alkylation. The mono-alkylated product, a secondary amine, can often be more nucleophilic than the starting primary amine, leading to a second reaction with the chloroacetamide electrophile to form an undesired di-alkylated byproduct.[1][2][3] Careful optimization of reaction conditions is crucial to minimize this over-alkylation.[2]

Q2: Why is pH control important in this reaction?

A2: Maintaining a specific pH is critical for maximizing the yield of the mono-alkylated product. An interesting finding is that the resulting α-alkylaminoacetamides are significantly less basic (by about 2 pKa units) than the corresponding primary alkylamines.[4] Operating at a high pH, such as pH 12, helps to ensure the primary amine is sufficiently deprotonated and nucleophilic while potentially modulating the reactivity of the product, thereby improving selectivity for mono-alkylation.[4]

Q3: What is the role of sodium iodide (NaI) in this reaction?

A3: Sodium iodide is often used to facilitate the reaction under modified Finkelstein conditions.[4] In this setup, the chloride on the this compound is replaced by iodide in situ. The resulting iodo-acetamide is a much more reactive alkylating agent than the starting chloro-acetamide, which can lead to faster reaction rates and improved yields.

Q4: What are the typical solvents and bases used for this type of alkylation?

A4: A range of solvents and bases can be used, with the optimal choice depending on the specific primary amine and desired reaction conditions. Common solvents include acetonitrile, dimethylformamide (DMF), and alcohols.[4][5][6] For bases, inorganic options like potassium carbonate (K2CO3) or organic amines such as triethylamine (NEt3) are frequently employed to neutralize the HCl generated during the reaction.[2][5] An acetonitrile/water mixture has been shown to be effective, particularly when pH control is required.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.2. Poor Reagent Reactivity: The chloroacetamide may not be reactive enough under the chosen conditions.3. Incorrect pH: The primary amine may not be sufficiently nucleophilic.1. Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. Consider increasing the temperature.2. Add a stoichiometric amount of sodium iodide (NaI) to convert the chloroacetamide to the more reactive iodoacetamide in situ (Finkelstein conditions).[4]3. If using an aqueous system, ensure the pH is maintained around 12 to deprotonate the primary amine.[4]
Presence of Di-alkylation Product 1. Over-alkylation: The mono-alkylated product is reacting with a second molecule of the chloroacetamide.2. Stoichiometry: An excess of this compound is being used.1. Adjust the stoichiometry. Use an excess of the primary amine relative to the chloroacetamide. Selectivity ratios from 2.7 to 10 (mono:di) have been achieved by varying the amount of primary amine.[4]2. Control the rate of addition by adding the chloroacetamide slowly to the reaction mixture to maintain a low instantaneous concentration.
Multiple Unidentified Side Products 1. Degradation: One or more reagents may be degrading under the reaction conditions (e.g., high temperature).2. Incompatible Solvent/Base: The chosen solvent or base may be reacting with the starting materials or products.1. Attempt the reaction at a lower temperature for a longer duration.2. Screen alternative solvents and bases. For example, if using DMF with a strong base, consider switching to a non-reactive solvent like acetonitrile with K2CO3.
Reaction Stalls 1. Base Neutralization: The base may be fully consumed, leading to a drop in pH and protonation of the amine nucleophile.2. Catalyst Deactivation: If using a catalyst (e.g., in phase-transfer catalysis), it may have become inactive.1. Add additional base and monitor the pH of the reaction.2. If applicable, add a fresh portion of the catalyst.

Key Reaction Parameters and Conditions

Table 1: General Reaction Condition Variables
ParameterCommon OptionsConsiderations
Solvent Acetonitrile, DMF, Dichloromethane, Toluene, AlcoholsSolvent choice can affect reaction rate and solubility of reagents. DMF and acetonitrile are common for N-alkylation.[4][5]
Base K2CO3, Na2CO3, Triethylamine (NEt3), DIPEAThe base neutralizes the generated acid. An excess of the primary amine can also serve as the base.[5]
Temperature Room Temperature to RefluxHigher temperatures increase reaction rate but may also promote side reactions. Optimization is key.
Stoichiometry 1:1 to >2:1 (Amine:Chloroacetamide)Using an excess of the primary amine is a key strategy to minimize di-alkylation.[2][4]
Additive Sodium Iodide (NaI) or Potassium Iodide (KI)Used in catalytic or stoichiometric amounts to increase the reactivity of the alkylating agent (Finkelstein reaction).[4]
Table 2: Optimized Conditions for Selective Mono-alkylation[4]
ParameterRecommended ConditionPurpose
Solvent System Acetonitrile / WaterAllows for effective pH control.
Additive Sodium Iodide (stoichiometric)Converts chloroacetamide to the more reactive iodoacetamide.
pH Maintained at ~12Optimizes the nucleophilicity of the primary amine for mono-alkylation selectivity.
Amine:Chloroacetamide Ratio >1:1 (e.g., 1.5:1 or 2:1)Suppresses the formation of the di-alkylation byproduct.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation under pH-Controlled Conditions

This protocol is adapted from methodologies designed for the selective alkylation of primary amines with chloroacetamides.[4]

Materials:

  • Primary amine

  • This compound

  • Sodium iodide (NaI)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M) for pH adjustment

  • Standard laboratory glassware and magnetic stirrer

  • pH meter or pH strips

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.5 to 2.0 equivalents) in a mixture of acetonitrile and water (e.g., a 4:1 or 3:1 v/v ratio).

  • Additive: Add sodium iodide (1.0 equivalent relative to the chloroacetamide).

  • pH Adjustment: Stir the solution and slowly add the NaOH solution until the pH of the aqueous phase is stable at approximately 12.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting chloroacetamide is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Reduce the volume of the solvent in vacuo to remove most of the acetonitrile.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.

Visual Guides

Reaction_Pathway PA Primary Amine (R-NH2) MP Desired Mono-alkylated Product PA->MP + CDA (Desired Reaction) CDA This compound DP Di-alkylated Side Product MP->DP + CDA (Over-alkylation)

Caption: Reaction scheme showing the desired mono-alkylation pathway and the competing over-alkylation side reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Primary Amine and NaI in MeCN/Water B Adjust pH to 12 with NaOH A->B C Add Chloroacetamide Solution Dropwise B->C D Stir at Room Temp & Monitor Progress (TLC/LCMS) C->D E Neutralize & Extract with Organic Solvent D->E F Dry, Concentrate & Purify via Chromatography E->F

Caption: A typical experimental workflow for the selective N-alkylation of a primary amine.

Troubleshooting_Tree Problem Low Yield of Desired Product Cause1 High Di-alkylation? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Complex Mixture? Problem->Cause3 Sol1a Increase Amine:CDA Ratio (e.g., >1.5:1) Cause1->Sol1a Sol1b Add CDA Slowly Cause1->Sol1b Sol2a Add NaI Catalyst Cause2->Sol2a Sol2b Increase Reaction Time or Temperature Cause2->Sol2b Sol2c Check & Adjust pH to ~12 Cause2->Sol2c Sol3 Re-screen Solvent/Base Conditions Cause3->Sol3

Caption: A decision tree to guide troubleshooting for low product yield in the alkylation reaction.

References

minimizing side products in 2-Chloro-N,N-dipropylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products during the synthesis of 2-Chloro-N,N-dipropylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Hydrolysis of Chloroacetyl Chloride: Moisture in the reaction setup or reagents.[1] 2. Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing. 3. Protonation of Dipropylamine: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic.[2]1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. Ensure efficient stirring. 3. Use a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl as it forms.[3][4]
Presence of N,N-dipropylacetamide Impurity Decomposition of Product: Occurs during distillation at elevated temperatures or in the presence of certain materials like stainless steel.[5]Use glass or glass-lined equipment for distillation. Employ vacuum distillation to lower the boiling point and reduce thermal stress on the product. Avoid excessive heating.
Presence of Chloroacetic Acid Impurity Hydrolysis of Chloroacetyl Chloride: Reaction of chloroacetyl chloride with water present in the reaction mixture.[1]Rigorously exclude moisture from the reaction. Use anhydrous solvents and dry the amine before use. Add chloroacetyl chloride slowly to a well-stirred mixture to minimize localized heating which can accelerate hydrolysis.
Presence of Unreacted Dipropylamine Insufficient Chloroacetyl Chloride: Incorrect stoichiometry. Inefficient Reaction: Poor mixing or low temperature.Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. Ensure the reaction goes to completion by monitoring with TLC or GC.
Formation of Unknown Byproducts Over-acylation (less common for secondary amines): Reaction of the product with another molecule of chloroacetyl chloride. Reaction with Solvent or Base: The solvent or base may react with the highly reactive chloroacetyl chloride.Control the stoichiometry of the reactants carefully. Add the chloroacetyl chloride dropwise to the amine solution to avoid high local concentrations. Choose an inert solvent and a non-nucleophilic base if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I avoid it?

A1: The most common side product is chloroacetic acid, which forms from the hydrolysis of chloroacetyl chloride.[1] To minimize its formation, it is crucial to maintain anhydrous (dry) reaction conditions. This includes using oven-dried glassware, anhydrous solvents, and ensuring the dipropylamine is dry. Running the reaction under an inert atmosphere of nitrogen or argon can also help to exclude atmospheric moisture.

Q2: My final product is contaminated with N,N-dipropylacetamide. What causes this and how can it be prevented?

A2: The formation of N,N-dipropylacetamide is typically due to the decomposition of the desired product, this compound, especially during purification by distillation.[5] This decomposition can be accelerated by high temperatures and contact with certain metals, such as stainless steel. To prevent this, it is recommended to use vacuum distillation to reduce the boiling point and to use all-glass distillation apparatus.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The reaction between dipropylamine and chloroacetyl chloride produces hydrogen chloride (HCl) as a byproduct. The base is added to neutralize this HCl.[3][4] If not neutralized, the HCl will react with the starting dipropylamine to form its hydrochloride salt, which is not nucleophilic and will not react with chloroacetyl chloride, thus lowering the yield. Common bases include tertiary amines like triethylamine or pyridine, or an aqueous base like sodium hydroxide in a biphasic system (Schotten-Baumann conditions). The choice of base can depend on the specific reaction conditions and the desired workup procedure.

Q4: How can I monitor the progress of the reaction to ensure it goes to completion?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (dipropylamine) and the appearance of the product. This allows you to determine the optimal reaction time and avoid unnecessarily long reaction times which could lead to the formation of other side products.

Q5: Can the order of addition of reagents affect the outcome of the reaction?

A5: Yes, the order of addition is important. It is generally recommended to add the chloroacetyl chloride slowly and dropwise to a solution of dipropylamine and the base. This helps to maintain a low concentration of the highly reactive chloroacetyl chloride, which can help to control the reaction temperature and minimize side reactions such as the formation of over-acylated products or reactions with the solvent.

Experimental Protocols

Protocol 1: Schotten-Baumann Conditions for High Purity this compound

This protocol utilizes a biphasic system to effectively neutralize the HCl byproduct and facilitate product isolation.

Materials:

  • Dipropylamine

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/v in water)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dipropylamine (1.0 equivalent) in toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Simultaneously or shortly after starting the chloroacetyl chloride addition, begin the dropwise addition of the sodium hydroxide solution to keep the reaction mixture basic (pH > 9).

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC until the starting amine is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation using an all-glass apparatus to yield pure this compound.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the formation of major side products.

Parameter Condition Hydrolysis to Chloroacetic Acid Decomposition to N,N-dipropylacetamide Unreacted Starting Materials
Moisture HighHighLowLow
Low (Anhydrous)LowLowLow
Temperature (Reaction) High (> 30 °C)Increased riskLowLow
Low (0-10 °C)LowLowHigher risk if time is insufficient
Temperature (Distillation) High (Atmospheric)N/AHighN/A
Low (Vacuum)N/ALowN/A
Base InsufficientLowLowHigh
SufficientLowLowLow

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Dipropylamine Dipropylamine MainProduct This compound Dipropylamine->MainProduct + Chloroacetyl Chloride SideProduct1 Dipropylamine Hydrochloride Dipropylamine->SideProduct1 + HCl ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->MainProduct SideProduct2 Chloroacetic Acid ChloroacetylChloride->SideProduct2 Hydrolysis SideProduct3 N,N-dipropylacetamide MainProduct->SideProduct3 Decomposition Water H₂O (moisture) Heat High Temp (Distillation) HCl HCl (byproduct) Base Base Base->HCl Neutralizes

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture DryReagents Action: Use Dry Solvents/Reagents, Inert Atmosphere CheckMoisture->DryReagents Yes CheckBase Check Base Stoichiometry (Sufficient Amount?) CheckMoisture->CheckBase No DryReagents->CheckBase AdjustBase Action: Use 1.1-1.2 eq. Base CheckBase->AdjustBase No CheckTemp Check Reaction Temperature (Too High/Low?) CheckBase->CheckTemp Yes AdjustBase->CheckTemp AdjustTemp Action: Maintain 0-10°C during addition CheckTemp->AdjustTemp Yes CheckDistillation Check Purification (High Temp Distillation?) CheckTemp->CheckDistillation No AdjustTemp->CheckDistillation VacuumDistil Action: Use Vacuum Distillation CheckDistillation->VacuumDistil Yes End Result: Improved Yield and Purity CheckDistillation->End No VacuumDistil->End

Caption: Troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Purification of Products Synthesized with 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dipropylacetamide. Here, you will find detailed information on purification techniques to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include:

  • Unreacted this compound: This is often present if the reaction did not go to completion.

  • Unreacted nucleophile: The starting material that was intended to react with the this compound.

  • Dipropylamine: This can be formed as a byproduct, especially if the reaction conditions lead to the decomposition of the starting material or product. If a base like triethylamine or DIPEA is used in the reaction, this will also need to be removed.

  • Hydrolysis products: this compound can hydrolyze to N,N-dipropylglycolamide in the presence of water.

  • Salts: If a base is used to quench the reaction or during workup (e.g., triethylamine hydrochloride), these salts will need to be removed.

Q2: How can I monitor the progress of my reaction to minimize purification challenges?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor your reaction's progress. A common mobile phase for N,N-disubstituted acetamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] It is advisable to spot the starting material, the co-reactant, and the reaction mixture on the same plate to track the consumption of reactants and the formation of the product.

Q3: What are the general purification strategies for products synthesized using this compound?

A3: The choice of purification strategy depends on the properties of your desired product. The most common techniques are:

  • Liquid-Liquid Extraction: This is a crucial first step to separate the product from water-soluble impurities.

  • Column Chromatography: This is used to separate the product from impurities with different polarities.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline solids.[2]

Troubleshooting Guides

Liquid-Liquid Extraction

Problem: My product is partially soluble in water, leading to low recovery in the organic layer.

  • Solution 1: "Salting out". Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[1]

  • Solution 2: Back-extraction. If your product has acidic or basic properties, you can manipulate the pH to move it between the aqueous and organic layers, separating it from neutral impurities.

Problem: I am having trouble removing dipropylamine and other amine impurities.

  • Solution 1: Acidic wash. Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[3] The amine impurities will be protonated to form water-soluble ammonium salts that will partition into the aqueous layer. This method is suitable for acid-stable products.

  • Solution 2: Copper sulfate wash. Wash the organic layer with a 10% aqueous solution of copper sulfate. The copper will form a complex with the amine, which is soluble in the aqueous layer. This is indicated by the aqueous layer turning purple.[3][4]

Column Chromatography

Problem: I am getting poor separation between my product and an impurity on the silica gel column.

  • Solution 1: Optimize the eluent. Use TLC to test various solvent systems. Aim for a difference in Rf values (ΔRf) of at least 0.2 between your product and the impurity for good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective.[1]

  • Solution 2: Change the stationary phase. If silica gel does not provide adequate separation, consider using alumina or a reverse-phase (C18) stationary phase.[1]

Problem: My product is not eluting from the column.

  • Solution: Increase eluent polarity. Your eluent is likely not polar enough. Gradually increase the polarity of your mobile phase. For very polar compounds, adding a small amount of methanol can be effective. If your compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.[1][5]

Recrystallization

Problem: My product will not crystallize from the solution.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the air-solvent interface. Alternatively, if you have a small amount of pure product, add a seed crystal to the solution.

  • Solution 2: Increase supersaturation. Slowly evaporate some of the solvent to increase the concentration of your product.

  • Solution 3: Cool the solution. Place the flask in an ice bath or a freezer to reduce the solubility of your product.

  • Solution 4: Change the solvent system. Your product may be too soluble in the chosen solvent. Try a different solvent or a mixture of solvents. A good recrystallization solvent is one in which your product is soluble at high temperatures but insoluble at low temperatures.

Problem: My recrystallized product is still impure.

  • Solution 1: Slow down the crystallization. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solution 2: Re-recrystallize. A second recrystallization can significantly improve purity.

  • Solution 3: Wash the crystals. After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Data Presentation

Table 1: Common Solvent Systems for Purification Techniques

Purification TechniqueSolvent System ExampleCompound Polarity
Column Chromatography Ethyl Acetate/HexaneMedium to Low
Dichloromethane/MethanolHigh to Medium
Toluene/Ethyl AcetateLow
Recrystallization Ethanol/WaterMedium to High
Acetone/HexaneMedium
TolueneLow

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Neutral Products
  • Quench the Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Add Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Add water and shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Acidic Wash (to remove basic impurities): Add 1M HCl and shake. Separate and discard the aqueous layer.

  • Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate and shake. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: General Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elute: Begin eluting with the least polar solvent system, collecting fractions.

  • Increase Polarity (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: General Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallize: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash: Wash the crystals with a small amount of cold solvent.

  • Dry: Dry the crystals in a vacuum oven or air dry them.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Initial Work-up Chromatography Column Chromatography Extraction->Chromatography Further Separation End Pure Product Extraction->End If Sufficiently Pure Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Chromatography->End If Sufficiently Pure Recrystallization->End

Caption: General purification workflow for products from this compound synthesis.

Caption: Decision-making flowchart for selecting a suitable purification technique.

References

effect of solvent and base on 2-Chloro-N,N-dipropylacetamide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dipropylacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Low or No Product Yield

Q1: I am getting a low yield of this compound. What are the possible causes and solutions?

A1: Low yields in the synthesis of this compound, typically prepared via the Schotten-Baumann reaction of dipropylamine with chloroacetyl chloride, can arise from several factors related to the choice of solvent and base.

  • Inadequate Base Strength or Solubility: The base neutralizes the HCl generated during the reaction. If the base is not strong enough or is insoluble in the reaction medium, the amine starting material will be protonated, rendering it non-nucleophilic.

    • Solution: Ensure the use of a suitable base. For biphasic conditions (e.g., dichloromethane-water), a strong base like sodium hydroxide is effective.[1][2] For single-phase organic solvents, an organic base like triethylamine or pyridine is commonly used.[3][4] If using a solid inorganic base like potassium carbonate, ensure vigorous stirring to maximize surface area and consider the use of a phase-transfer catalyst.[5][6]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and a base.[7] This side reaction consumes the acylating agent and reduces the yield.

    • Solution: When using a biphasic system with an aqueous base, add the chloroacetyl chloride slowly to the stirred mixture of the amine in the organic solvent. This ensures that the chloroacetyl chloride preferentially reacts with the more nucleophilic amine before it can be hydrolyzed. Maintaining a low temperature can also help minimize this side reaction. A patent for a similar process suggests that keeping free caustic soda from the reaction media during the addition of the acid chloride can improve yields.[8]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: For Schotten-Baumann reactions, a two-phase system of water and an organic solvent like dichloromethane or diethyl ether is common.[2] This setup allows the base to remain in the aqueous phase while the reactants and product are in the organic phase, minimizing hydrolysis of the acid chloride.[2] In non-aqueous conditions, polar aprotic solvents can be effective.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Slow reaction rates are often due to poor mixing, low temperature, or sub-optimal solvent/base combinations.

  • Increase Agitation: In biphasic systems, efficient mixing is crucial to bring the reactants into contact. Use a high-speed overhead stirrer or a magnetic stirrer that can create a vortex.

  • Temperature Control: While low temperatures can minimize side reactions, excessively low temperatures will slow down the desired reaction. The reaction is often carried out at room temperature.[1]

  • Phase-Transfer Catalysis: In biphasic reactions with inorganic bases, the addition of a phase-transfer catalyst (PTC) can significantly accelerate the reaction. The PTC transports the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it can neutralize the generated HCl.[6][9][10]

Product Purity Issues

Q3: I am observing significant byproducts in my reaction mixture. What are they and how can I avoid them?

A3: The primary byproduct of concern is the hydrolysis product of chloroacetyl chloride, chloroacetic acid, and its corresponding salt. Another potential side reaction is the further reaction of the product.

  • Hydrolysis of Chloroacetyl Chloride: As mentioned, this is a common side reaction.

    • Mitigation: Slow addition of the acid chloride, efficient stirring, and maintaining an appropriate temperature are key. Using a non-aqueous system with an organic base can eliminate this issue if the starting materials are dry.

  • Over-acylation or Side Reactions with the Product: While less common for this specific reaction, it's a possibility in related syntheses.

    • Mitigation: Use of stoichiometric amounts of reactants and careful monitoring of the reaction progress by techniques like TLC or GC-MS can help prevent the formation of over-alkylated or other side products.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for the synthesis of this compound?

A4: The optimal solvent depends on the chosen base and reaction conditions.

  • Biphasic (Aqueous/Organic): Dichloromethane or diethyl ether with an aqueous solution of a strong base like NaOH is a standard Schotten-Baumann condition.[2] This setup is effective at minimizing the hydrolysis of the highly reactive chloroacetyl chloride.[7]

  • Anhydrous Organic: In the absence of water, polar aprotic solvents can be used with organic bases like triethylamine. Dichloromethane is a common choice in this scenario.[3] Non-polar solvents like toluene have also been reported in patents, often in conjunction with aqueous caustic soda.[8]

Q5: Which base should I use: an inorganic base like NaOH or an organic base like triethylamine?

A5: Both inorganic and organic bases can be effective, and the choice depends on the desired reaction setup.

  • Sodium Hydroxide (NaOH): Typically used in an aqueous solution in a biphasic system. It is inexpensive and effective. However, it increases the risk of hydrolyzing the chloroacetyl chloride if reaction conditions are not carefully controlled.[7][8]

  • Triethylamine (TEA) or Pyridine: These are organic bases that are soluble in organic solvents, allowing for a single-phase reaction under anhydrous conditions. This can minimize hydrolysis but requires the use of dry solvents and reagents. Triethylamine is a common choice for the synthesis of N-aryl-2-chloroacetamides in dichloromethane.[3]

  • Potassium Carbonate (K2CO3): A milder inorganic base that can be used in either a biphasic system or as a suspension in an organic solvent. It is often used with a phase-transfer catalyst to improve its efficiency in biphasic systems.[5] It can be a good option when a milder base is required to avoid side reactions with sensitive functional groups.[11][12]

Q6: Can I use an excess of dipropylamine as the base?

A6: Yes, it is possible to use two equivalents of the amine, where one equivalent acts as the nucleophile and the second acts as the base to neutralize the HCl produced. However, this is generally less economical as it consumes the more expensive amine starting material. It also necessitates an additional separation step to remove the resulting dipropylamine hydrochloride salt. The use of an external, less expensive base like NaOH or triethylamine is usually preferred.[13]

Data Presentation

Table 1: Comparison of Base and Solvent Systems for N-Acylation

BaseSolvent SystemTypical ConditionsReported Yields (for similar acylations)Reference(s)
Sodium HydroxideDichloromethane/WaterBiphasic, vigorous stirring, room temperatureHigh[14][2]
TriethylamineDichloromethaneAnhydrous, room temperatureGood to high[3][4]
Potassium CarbonateDichloromethane/Water (with PTC)Biphasic, vigorous stirring, room temperatureGood[5][6]
Potassium CarbonateAcetonitrile or DMFAnhydrous, room temperature or gentle heatingGood to high[15][16]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionIncrease reaction time, consider gentle heating, use a phase-transfer catalyst with inorganic bases.
Hydrolysis of chloroacetyl chlorideAdd chloroacetyl chloride slowly at a low temperature, ensure vigorous stirring in biphasic systems.
Amine protonationUse a sufficiently strong and soluble base.
Slow ReactionPoor mixingIncrease stirring speed.
Low temperatureAllow the reaction to proceed at room temperature.
Product ImpurityHydrolysis byproductOptimize addition rate and temperature of chloroacetyl chloride.
Unreacted starting materialsEnsure stoichiometric balance, allow for sufficient reaction time.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound using Sodium Hydroxide

This protocol is a standard method for the acylation of amines.[14][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dipropylamine (1.0 equivalent) in dichloromethane.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20%, 1.1 equivalents).

  • Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Anhydrous Synthesis of this compound using Triethylamine

This protocol is suitable for reactions where the presence of water is undesirable.[3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dipropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise with stirring.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: A precipitate of triethylamine hydrochloride will form. Filter the solid and wash it with a small amount of cold dichloromethane. The filtrate contains the product.

  • Purification: Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Dipropylamine Dipropylamine Product This compound Dipropylamine->Product Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Product Solvent Solvent Solvent->Product Base Base Base->Product Byproduct HCl (neutralized by base)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_base Is the base appropriate and soluble? start->check_base check_hydrolysis Is chloroacetyl chloride hydrolyzing? check_base->check_hydrolysis Yes solution_base Change base or add PTC check_base->solution_base No check_mixing Is the reaction well-mixed? check_hydrolysis->check_mixing No solution_hydrolysis Slow addition at low temp. check_hydrolysis->solution_hydrolysis Yes solution_mixing Increase stirring speed check_mixing->solution_mixing No end Problem Resolved check_mixing->end Yes solution_base->check_hydrolysis solution_hydrolysis->check_mixing solution_mixing->end

Caption: Troubleshooting workflow for low yield or purity issues.

References

Technical Support Center: Managing Over-alkylation with 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Chloro-N,N-dipropylacetamide in their synthetic protocols, managing the extent of alkylation is crucial for achieving desired product yields and purity. Over-alkylation, the undesired addition of more than one alkylating group to a nucleophile, is a common challenge in N-alkylation reactions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of using this compound?

A1: Over-alkylation refers to the reaction of a primary or secondary amine with more than one molecule of this compound. For a primary amine (R-NH₂), the desired product is often the mono-alkylated secondary amine (R-NH-CH₂CON(CH₂CH₂CH₃)₂). However, this product can react further with another molecule of the alkylating agent to form the undesired di-alkylated tertiary amine (R-N(CH₂CON(CH₂CH₂CH₃)₂)₂). This side reaction reduces the yield of the desired product and complicates purification.

Q2: What are the primary factors that influence over-alkylation with this compound?

A2: Several factors can significantly impact the selectivity of the N-alkylation reaction and the extent of over-alkylation. These include:

  • Stoichiometry of Reactants: The molar ratio of the amine to the alkylating agent is a critical parameter.

  • Reaction Temperature: Temperature can affect the relative rates of the mono- and di-alkylation reactions.

  • Choice of Base: The strength and steric bulk of the base used can influence the deprotonation of the amine and the subsequent reaction pathway.

  • Solvent Polarity: The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

  • Steric Hindrance: The steric bulk of the amine substrate can play a role in preventing a second alkylation event.

Q3: How can I minimize over-alkylation when using this compound with a primary amine?

A3: To favor mono-alkylation and minimize the formation of the di-alkylated byproduct, consider the following strategies:

  • Use a Large Excess of the Amine: Employing a significant molar excess of the primary amine relative to this compound increases the statistical probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation), as the activation energy for the second alkylation may be higher.

  • Choose a Suitable Base: A sterically hindered, non-nucleophilic base can be beneficial. It can deprotonate the primary amine without competing as a nucleophile and its bulk may disfavor the formation of the transition state for the second alkylation.

  • Optimize Solvent Conditions: The choice of solvent can influence the reaction's selectivity. Polar aprotic solvents like acetonitrile or DMF are common, but optimization may be necessary for your specific substrate.

  • Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of di-alkylation.

Troubleshooting Guides

Issue 1: Predominant formation of the di-alkylated product.
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Increase the molar excess of the primary amine to 5-10 equivalents relative to this compound.
High Reaction Temperature Decrease the reaction temperature. Start at 0 °C or room temperature and monitor the reaction progress.
Inappropriate Base Switch to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
High Concentration of Alkylating Agent Employ a slow-addition protocol for this compound using a syringe pump.
Issue 2: Low conversion of the starting amine with no significant product formation.
Potential Cause Troubleshooting Step
Insufficiently Strong Base Use a stronger base, such as potassium carbonate or sodium hydride, to ensure complete deprotonation of the amine.
Low Reaction Temperature Gradually increase the reaction temperature and monitor for product formation. Some reactions may require heating to proceed at a reasonable rate.
Poor Solubility of Reactants Choose a solvent that ensures all reactants are well-dissolved. A solvent screen with small-scale reactions may be beneficial.
Inactivated Alkylating Agent Verify the purity and integrity of the this compound.

Experimental Protocols

While specific quantitative data for managing over-alkylation with this compound is not extensively available in the reviewed literature, the following general protocols for selective mono-N-alkylation of primary amines with haloacetamides can be adapted and optimized.

Protocol 1: Mono-N-Alkylation using Stoichiometric Control

This protocol relies on using a large excess of the primary amine to favor mono-alkylation.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add the primary amine (5.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to dissolve the reactants.

  • Stir the mixture at room temperature.

  • Dissolve this compound (1.0 eq) in a minimal amount of acetonitrile.

  • Add the this compound solution dropwise to the stirred amine solution over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired mono-alkylated product from the excess starting amine and any di-alkylated byproduct.

Data Presentation: Effect of Stoichiometry on Selectivity (Hypothetical Data for a Generic Primary Amine)
Amine:Alkylating Agent RatioMono-alkylation Product (%)Di-alkylation Product (%)
1:14535
3:17015
5:1855
10:1>95<2

Note: This data is illustrative and the optimal ratio will depend on the specific amine substrate.

Visualizations

Logical Workflow for Troubleshooting Over-alkylation

Troubleshooting_Overalkylation start Problem: Over-alkylation Observed check_stoichiometry Check Amine to Alkylating Agent Ratio start->check_stoichiometry increase_amine Increase Molar Excess of Amine check_stoichiometry->increase_amine Ratio < 5:1 check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp Ratio >= 5:1 increase_amine->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Temp > RT check_base Assess Base Strength and Steric Hindrance check_temp->check_base Temp <= RT lower_temp->check_base change_base Switch to a Bulkier, Non-nucleophilic Base check_base->change_base Using small, strong base check_addition Review Addition Method of Alkylating Agent check_base->check_addition Using appropriate base change_base->check_addition slow_addition Implement Slow, Dropwise Addition check_addition->slow_addition Rapid addition solution Improved Selectivity for Mono-alkylation check_addition->solution Slow addition already in place slow_addition->solution

Caption: Troubleshooting workflow for managing over-alkylation.

Reaction Pathway: N-Alkylation of a Primary Amine

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products Primary_Amine R-NH₂ Mono_Alkylated R-NH-CH₂CON(Pr)₂ (Desired Product) Primary_Amine->Mono_Alkylated + Cl-CH₂CON(Pr)₂ - HCl Alkylating_Agent Cl-CH₂CON(Pr)₂ Di_Alkylated R-N(CH₂CON(Pr)₂)₂ (Over-alkylation Product) Mono_Alkylated->Di_Alkylated + Cl-CH₂CON(Pr)₂ - HCl

Caption: Reaction scheme showing mono- and di-alkylation.

Technical Support Center: Synthesis of N-aryl-2-chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-aryl-2-chloroacetamides and troubleshooting common issues to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of N-aryl-2-chloroacetamides, providing explanations and actionable troubleshooting steps.

Q1: Why is the yield of my N-aryl-2-chloroacetamide synthesis consistently low?

Low yields can stem from several factors, ranging from reagent purity to reaction conditions. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline.

      • Optimize reaction time: Extend the reaction time if starting material is still present. Reactions are typically stirred for 3-6 hours after the addition of chloroacetyl chloride.[1]

      • Adjust temperature: While the initial addition of chloroacetyl chloride is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture, which will reduce the amount available to react with the aniline.

    • Troubleshooting:

      • Ensure anhydrous conditions: Thoroughly dry all glassware before use and use anhydrous solvents.

      • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Sub-optimal Base Selection: The choice and amount of base are critical for neutralizing the HCl byproduct of the reaction.

    • Troubleshooting:

      • Use a non-nucleophilic base: Bases like triethylamine (TEA) or pyridine are commonly used to avoid competing reactions with the chloroacetyl chloride.[1]

      • Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the base to ensure complete neutralization of HCl.

  • Side Reactions: The product itself can undergo further reactions, leading to byproducts and reduced yield.

    • Troubleshooting:

      • Control temperature: Maintain a low temperature during the addition of chloroacetyl chloride to minimize side reactions.

      • Purification: Employ appropriate purification techniques (see Q3) to remove byproducts. The chemical reactivity of N-aryl-2-chloroacetamides is linked to the easy replacement of the chlorine atom by nucleophiles.[2]

Q2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I minimize them?

The most common byproduct is the result of the nucleophilic substitution of the chlorine atom on the N-aryl-2-chloroacetamide product.

  • Di-acylation: The nitrogen of the newly formed amide can be further acylated by chloroacetyl chloride. This is less common with anilines due to their reduced nucleophilicity compared to aliphatic amines, especially if the aryl group is electron-withdrawing.

    • Minimization:

      • Slow, controlled addition: Add the chloroacetyl chloride dropwise at a low temperature (0-5°C) to maintain a low concentration of the acylating agent.

      • Stoichiometry: Use a precise 1:1 or a slight excess of the aniline to the chloroacetyl chloride.

  • Reaction with Nucleophiles: If other nucleophiles are present (e.g., water, or a nucleophilic base), they can react with the chloroacetyl chloride or the product.

    • Minimization:

      • As mentioned, ensure anhydrous conditions and use a non-nucleophilic base.

Q3: What is the best way to purify my N-aryl-2-chloroacetamide to improve the final yield and purity?

Proper purification is essential to isolate the desired product from unreacted starting materials, byproducts, and salts.

  • Workup:

    • Upon reaction completion (as determined by TLC), the reaction mixture is typically poured into cold water.[1]

    • If a water-immiscible organic solvent like dichloromethane (DCM) was used, the organic layer is separated.

    • The organic layer should be washed sequentially with a dilute acid (e.g., HCl) to remove any unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.[1]

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

    • The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1] This is often a very effective method for removing impurities and obtaining a high-purity product.

    • If recrystallization is not sufficient, column chromatography on silica gel can be employed.

Data Presentation: Impact of Reaction Conditions on Yield

The yield of N-aryl-2-chloroacetamides can be influenced by the choice of base and solvent. The following table summarizes typical conditions and reported yields from various literature sources.

Aryl AmineBaseSolventYield (%)Reference
Substituted AnilinesTriethylamineDichloromethaneGood[2]
Aryl AmineTriethylamineBenzene-[3]
4-AcetylanilineSodium AcetateAcetic AcidGood[3]
Various Amines/Anilines-Phosphate Buffer70-78 (amines), slightly higher for anilines[4]
2-ChloroanilineAqueous-82.14[5]
2-MethoxyanilineAqueous-59.62[5]

Experimental Protocols

General Protocol for the Synthesis of N-aryl-2-chloroacetamides

This protocol is a representative procedure adapted from established methods.[1]

Materials:

  • Aryl amine (1.0 eq.)

  • Chloroacetyl chloride (1.1 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aryl amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

Visualizations

Experimental Workflow for N-aryl-2-chloroacetamide Synthesis

experimental_workflow prep Preparation Dissolve aryl amine in anhydrous DCM under N2 cool Cooling Cool solution to 0°C prep->cool base Base Addition Add triethylamine cool->base reagent Reagent Addition Add chloroacetyl chloride dropwise at <5°C base->reagent react Reaction Warm to RT, stir for 3-6h, monitor by TLC reagent->react workup Workup Pour into water, separate organic layer, wash react->workup isolate Isolation Dry with Na2SO4, filter, evaporate solvent workup->isolate purify Purification Recrystallize or column chromatography isolate->purify product Pure N-aryl-2-chloroacetamide purify->product

Caption: Workflow for the synthesis of N-aryl-2-chloroacetamide.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes check_conditions Review Reaction Conditions check_tlc->check_conditions No extend_time Extend Reaction Time incomplete->extend_time increase_temp Allow to Warm to RT for Longer incomplete->increase_temp moisture Moisture Present? check_conditions->moisture Yes base_issue Incorrect Base/Amount? check_conditions->base_issue No dry_glassware Use Flame-Dried Glassware moisture->dry_glassware anhydrous_solvents Use Anhydrous Solvents moisture->anhydrous_solvents inert_atmosphere Use Inert Atmosphere moisture->inert_atmosphere use_non_nucleophilic Use Non-Nucleophilic Base (e.g., TEA) base_issue->use_non_nucleophilic check_stoichiometry Check Base Stoichiometry (~1.1 eq) base_issue->check_stoichiometry side_reactions Side Reactions Likely base_issue->side_reactions Investigate further

Caption: Troubleshooting flowchart for low yield in N-aryl-2-chloroacetamide synthesis.

References

stability of 2-Chloro-N,N-dipropylacetamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-N,N-dipropylacetamide under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Unwanted Reactivity and Degradation

Question: I am observing unexpected byproducts in my reaction mixture containing this compound. What could be the cause?

Answer: Unexpected byproducts often arise from the degradation of this compound. The primary cause is its susceptibility to nucleophilic attack at the carbon atom bonded to the chlorine. Common nucleophiles in a reaction mixture include water, alcohols, amines, and hydroxide ions. The presence of these nucleophiles, especially at elevated temperatures or under basic or acidic conditions, can lead to the formation of substitution products.

Question: My reaction yield is consistently low when using this compound. How can I minimize its degradation?

Answer: To minimize degradation and improve yield, consider the following:

  • Moisture Control: Ensure all solvents and reagents are anhydrous, as water can hydrolyze the compound.

  • Temperature Management: Perform the reaction at the lowest effective temperature to reduce the rate of decomposition.

  • pH Control: If possible, maintain a neutral pH to avoid acid or base-catalyzed hydrolysis.[1][2][3][4]

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen, especially if using sensitive reagents.

Question: I noticed the formation of a precipitate during the storage of my this compound solution. What is happening?

Answer: Precipitate formation could indicate degradation. If the solvent contains nucleophiles (e.g., water in acetone), the resulting substituted product may be less soluble and precipitate out of solution. It is also possible that the compound itself is degrading into a less soluble byproduct. To investigate, you can analyze the precipitate using techniques like NMR or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways are hydrolysis (reaction with water) under acidic or basic conditions and nucleophilic substitution with other nucleophiles present in the reaction mixture.[1][2][3][4] Photodegradation can also occur upon exposure to UV light, leading to dechlorination and other transformations.[5][6][7]

Q2: How stable is this compound in aqueous solutions?

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage, especially for high-purity material.

Q4: Is this compound sensitive to light?

A4: Yes, similar chloroacetamides are known to undergo photodegradation when exposed to UV light.[5][6][7] Therefore, it is advisable to protect solutions of this compound from light by using amber glassware or by wrapping the container in aluminum foil.

Q5: Are there any materials that are incompatible with this compound?

A5: Avoid contact with strong acids, strong bases, and strong oxidizing agents. Additionally, a patent for the synthesis of this compound noted that stainless steel can promote its decomposition at elevated temperatures.

Stability Summary

The following table summarizes the expected stability of this compound under different conditions based on the reactivity of analogous compounds.

ConditionStabilityPrimary Degradation PathwayPotential Degradation Products
Acidic (aqueous) LowAcid-catalyzed hydrolysis2-Hydroxy-N,N-dipropylacetamide, Dipropylamine, Chloroacetic acid
Basic (aqueous) LowBase-catalyzed hydrolysis (SN2)2-Hydroxy-N,N-dipropylacetamide
Neutral (aqueous) ModerateSlow hydrolysis2-Hydroxy-N,N-dipropylacetamide
Thermal ModerateDecompositionN,N-dipropylacetamide, other fragmentation products
Photolytic (UV) LowDechlorination, hydroxylation, cyclizationVarious photoproducts
With Nucleophiles LowNucleophilic substitutionCorresponding substitution products
With Oxidizing Agents ModerateOxidationPotential for amide cleavage or oxidation of the propyl chains
With Reducing Agents ModerateReductionN,N-dipropylacetamide

Experimental Protocols

Protocol 1: Assessment of Stability in Acidic and Basic Solutions
  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to aqueous solutions of known pH (e.g., pH 2, 4, 7, 9, and 12).

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C) and protect them from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the concentration of the remaining this compound and the formation of any degradation products using a validated analytical method such as HPLC or GC.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate at each pH.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz or borosilicate glass container.

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Exposure: Expose the test sample to a controlled light source that mimics UV and visible light conditions (e.g., a xenon lamp).

  • Sampling and Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze them by HPLC or a similar method to determine the extent of degradation.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of this compound A This compound B 2-Hydroxy-N,N-dipropylacetamide A->B Hydrolysis (Acidic/Basic) C N,N-dipropylacetamide A->C Reduction/Thermal Decomposition D Photodegradation Products (Dechlorinated, Hydroxylated) A->D UV Light E Nucleophilic Substitution Products A->E Nucleophiles (Nu-)

Caption: Major degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Reaction Media (Different pH, Solvents) A->B C Incubate Samples (Controlled Temp/Light) B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC/GC E->F G Determine Degradation Rate F->G

Caption: A general workflow for assessing chemical stability.

Troubleshooting Logic for Unexpected Byproducts cluster_solutions Potential Causes & Solutions A Unexpected Byproducts Observed? B Aqueous or Protic Solvent Used? A->B Yes C Reaction at Elevated Temperature? B->C No S1 Hydrolysis -> Use anhydrous conditions B->S1 Yes D Reaction Exposed to Light? C->D No S2 Thermal Decomposition -> Lower reaction temperature C->S2 Yes E Other Nucleophiles Present? D->E No S3 Photodegradation -> Protect from light D->S3 Yes S4 Nucleophilic Substitution -> Purify reagents/solvents E->S4 Yes

Caption: A logical approach to troubleshooting unexpected reactivity.

References

Technical Support Center: Analysis of 2-Chloro-N,N-dipropylacetamide Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N,N-dipropylacetamide and the analysis of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major peaks in the GC-MS chromatogram of my this compound reaction mixture?

In a typical synthesis, you should expect to see a major peak corresponding to your desired product, this compound. You will also likely see peaks for any remaining starting materials, which are N,N-dipropylamine and chloroacetyl chloride. The solvent used for the reaction and sample preparation will also be prominent.

Q2: I am seeing several unexpected peaks in my chromatogram. What are the likely byproducts of the this compound synthesis?

Several side reactions can occur during the synthesis, leading to the formation of byproducts. Based on the chemistry of the reaction, the following are potential impurities you might observe:

  • N,N-dipropylacetamide: This is a common byproduct formed from the decomposition of the desired product.[1]

  • Chloroacetic acid: This can form from the hydrolysis of the chloroacetyl chloride starting material if there is moisture present in the reaction.

  • N,N-dipropyl-N-(chloroacetyl)glycinamide: This could potentially form if there are impurities in the starting materials or through a more complex side reaction.

  • Di-(N,N-dipropylacetamide): Dimerization or other secondary reactions could lead to higher molecular weight byproducts.

Q3: How can I confirm the identity of these unexpected peaks?

The most effective way to identify unknown peaks is by analyzing their mass spectra.

  • Compare with known spectra: Search mass spectral libraries (e.g., NIST, Wiley) for matches to your unknown peaks' mass spectra.

  • Analyze fragmentation patterns: The way a molecule breaks apart in the mass spectrometer is a unique fingerprint. For example, amines often show alpha-cleavage.

  • Consider isotopic patterns: For chlorine-containing compounds like this compound and chloroacetic acid, you should observe a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Q4: My peak shapes are poor (e.g., tailing, fronting, or split). What could be the cause?

Poor peak shape can be caused by a variety of factors related to the GC-MS system or the sample itself. Common causes include:

  • Active sites in the system: Polar byproducts like chloroacetic acid can interact with active sites in the injector liner or the column, leading to peak tailing.

  • Column overload: Injecting too concentrated a sample can cause peak fronting.

  • Improper column installation: Leaks or dead volume at the column connections can lead to peak splitting or broadening.

  • Solvent effects: Mismatch between the solvent polarity and the stationary phase can affect peak shape.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the GC-MS analysis of this compound synthesis.

Problem: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination - Run a blank solvent injection to check for contamination from the solvent or syringe. - Ensure all glassware is thoroughly cleaned and dried.
Side Reactions - Review the synthesis protocol for potential sources of side reactions (e.g., presence of water, incorrect temperature). - Analyze the mass spectra of the unexpected peaks to identify potential byproducts (see Table 1).
Starting Material Impurities - Analyze the starting materials (N,N-dipropylamine and chloroacetyl chloride) by GC-MS to check for impurities.
Problem: Poor Peak Shape

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Active Sites - Use a deactivated injector liner. - Condition the GC column according to the manufacturer's instructions. - Consider derivatizing polar analytes to make them less active.
Column Overload - Dilute the sample. - Decrease the injection volume.
Improper Column Installation - Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector. - Check for leaks using an electronic leak detector.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis and their Expected GC-MS Characteristics

Compound Name Molecular Weight ( g/mol ) Expected Key Mass Fragments (m/z) Notes
This compound177.67177/179 (M/M+2), 148, 114, 72The M/M+2 isotopic pattern is characteristic of a monochlorinated compound.
N,N-dipropylacetamide143.23143 (M+), 114, 100, 72, 43A likely decomposition product.[1]
Chloroacetic acid94.5094/96 (M/M+2), 77, 49May require derivatization for good chromatography.
N,N-dipropylamine101.19101 (M+), 72, 44Unreacted starting material.
Chloroacetyl chloride112.94112/114/116 (M/M+2/M+4), 77, 49Highly reactive and may not be observed directly.

Note: Retention times are highly dependent on the specific GC column and conditions used and are therefore not listed. It is recommended to run standards of suspected byproducts to confirm retention times.

Experimental Protocols

Detailed Methodology for GC-MS Analysis

This protocol provides a general starting point for the analysis of this compound synthesis mixtures. Optimization may be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample to remove any solid material.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the same solvent.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

      • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Speed: At least 2 scans/second.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Unexpected Peak in GC-MS cluster_investigation Initial Investigation cluster_identification Byproduct Identification cluster_conclusion Conclusion Start Unexpected Peak Observed CheckBlank Run Solvent Blank Start->CheckBlank PeakInBlank Peak Present in Blank? CheckBlank->PeakInBlank AnalyzeMS Analyze Mass Spectrum PeakInBlank->AnalyzeMS No Contamination Source is Contamination PeakInBlank->Contamination Yes LibrarySearch Search Mass Spectral Library AnalyzeMS->LibrarySearch Fragmentation Analyze Fragmentation Pattern LibrarySearch->Fragmentation Isotopes Check for Cl Isotope Pattern Fragmentation->Isotopes CompareStandards Compare with Authentic Standards Isotopes->CompareStandards Byproduct Identified as Byproduct CompareStandards->Byproduct Match Unknown Identity Remains Unknown CompareStandards->Unknown No Match

Caption: Troubleshooting workflow for identifying unknown peaks.

References

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of 2-Chloro-N,N-dipropylacetamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and other analytical techniques for the characterization of reaction products of 2-Chloro-N,N-dipropylacetamide. The content is supported by detailed, representative experimental protocols and quantitative data to aid in method selection and development.

Introduction

This compound is a reactive intermediate commonly used in the synthesis of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. The core of its reactivity lies in the chloroacetyl group, which is susceptible to nucleophilic substitution.[1] Monitoring the progress of these reactions and identifying the resulting products and any impurities is critical for process optimization, yield determination, and quality control.

LC-MS is a powerful and widely adopted technique for this purpose, particularly due to its high sensitivity and suitability for analyzing polar and thermally labile compounds that are often generated in such reactions.[2] This guide will focus on a representative nucleophilic substitution reaction of this compound with morpholine and compare the utility of LC-MS with alternative analytical methods.

Hypothetical Reaction Pathway: Nucleophilic Substitution

For the purpose of this guide, we will consider the reaction of this compound with morpholine. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom of morpholine acts as the nucleophile, displacing the chloride ion.[3] A common side reaction in the presence of water is hydrolysis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products start This compound (C8H16ClNO) M.W. 177.67 product 2-Morpholino-N,N-dipropylacetamide (C12H24N2O2) M.W. 228.33 start->product + Morpholine - HCl side_product 2-Hydroxy-N,N-dipropylacetamide (C8H17NO2) M.W. 159.23 start->side_product + H2O - HCl morpholine Morpholine water H2O (Hydrolysis)

Caption: Hypothetical reaction of this compound.

Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.

Parameter LC-MS/MS GC-MS NMR Spectroscopy
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Detection of nuclear spin transitions in a magnetic field.
Sample Volatility Not required. Ideal for polar, non-volatile compounds.Requires volatile and thermally stable compounds. Derivatization often needed for polar products.Not required.
Sensitivity Very high (pg to ng range).High (pg to ng range), but can be limited by derivatization efficiency.Lower (µg to mg range).
Quantification Excellent, wide linear range.Good, but can be affected by derivatization consistency.Excellent, can be absolute (qNMR) without a standard curve.
Structural Info Molecular weight and fragmentation patterns.Fragmentation patterns (EI provides library-searchable spectra).Detailed structural connectivity and stereochemistry.
Sample Prep Simple dilution ("dilute and shoot") often sufficient.Can be complex, often requiring extraction and derivatization.Simple, requires dissolution in a deuterated solvent.
Analysis Time Fast (typically < 10 minutes per sample).Moderate (15-30 minutes, plus derivatization time).Slower (minutes to hours per sample, depending on experiment).
Best For... Routine reaction monitoring, impurity profiling, and quantification of polar analytes.Analysis of volatile byproducts or after derivatization for specific analytes.Structural elucidation of unknown products and mechanistic studies.[4][5]

Experimental Protocols

LC-MS/MS Method for Reaction Monitoring

This protocol is designed for the quantitative analysis of the starting material and its reaction products.

1. Sample Preparation:

  • At various time points, withdraw 10 µL of the reaction mixture.

  • Quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water solution containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Vortex the mixture for 30 seconds.

  • If necessary, centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Instrument: UPLC System

  • Column: HILIC BEH Amide Column (2.1 x 100 mm, 1.7 µm). Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds.[6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 7.0 | 95 |

3. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantitative Data and MRM Transitions

The following table summarizes the expected retention times and mass transitions for the compounds of interest under the described LC-MS method.

Compound Formula [M+H]⁺ (m/z) Retention Time (min) MRM Transition (m/z) LOD (ng/mL) LOQ (ng/mL)
This compoundC₈H₁₆ClNO178.1~4.5178.1 → 102.10.10.5
2-Morpholino-N,N-dipropylacetamideC₁₂H₂₄N₂O₂229.2~2.8229.2 → 86.10.20.8
2-Hydroxy-N,N-dipropylacetamideC₈H₁₇NO₂160.1~3.5160.1 → 102.10.52.0

Note: Retention times are estimates and will vary based on the specific LC system and column.

Visualizations

LC-MS Experimental Workflow

The following diagram illustrates the typical workflow for analyzing reaction products using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Reaction Aliquot Sampling s2 Quenching & Dilution (with Internal Standard) s1->s2 s3 Centrifugation (if needed) s2->s3 s4 Transfer to Autosampler Vial s3->s4 lc UPLC Separation (HILIC Column) s4->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms d1 Chromatogram Integration ms->d1 d2 Concentration Calculation (vs. Internal Standard) d1->d2 d3 Report Generation d2->d3

Caption: Workflow for LC-MS analysis of reaction samples.

Conclusion

For the analysis of this compound and its polar reaction products, LC-MS/MS stands out as the superior technique for routine monitoring and quantification. Its high sensitivity, speed, and minimal sample preparation requirements allow for efficient process development and quality control.[8] While GC-MS can be a viable alternative, it often necessitates a cumbersome derivatization step for the polar products, which can introduce variability. NMR spectroscopy, though less sensitive, is unparalleled for definitive structural elucidation of novel products and for in-depth mechanistic studies. The optimal analytical strategy may involve the primary use of LC-MS for quantitative monitoring, complemented by NMR for the initial characterization of key products and impurities.

References

1H NMR and 13C NMR characterization of 2-Chloro-N,N-dipropylacetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For scientists engaged in drug development and medicinal chemistry, a thorough understanding of the NMR spectral characteristics of a lead compound and its analogues is crucial for structure verification, purity assessment, and for understanding structure-activity relationships. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-N,N-dipropylacetamide and its bromo and hydroxy derivatives. The presented experimental and predicted data, coupled with detailed experimental protocols, offer a valuable resource for the characterization of this class of compounds.

¹H and ¹³C NMR Data Comparison

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substitution of the chlorine atom in this compound with other electronegative groups, such as bromine or a hydroxyl group, leads to predictable changes in the ¹H and ¹³C NMR spectra. The following tables summarize the experimental and predicted NMR data for these compounds.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)

Compound -CH₂- (α to C=O) -N-CH₂- -CH₂- (middle) -CH₃
This compound ~4.05 ppm (s, 2H)~3.25 ppm (t, 4H)~1.60 ppm (sextet, 4H)0.90 ppm (t, J = 7.4 Hz, 6H)
2-Bromo-N,N-dipropylacetamide 3.81 ppm (s, 2H)3.24 ppm (m, 4H)1.55 ppm (m, 4H)0.86 ppm (m, 6H)
2-Hydroxy-N,N-dipropylacetamide ~4.10 ppm (s, 2H)~3.30 ppm (t, 4H)~1.62 ppm (sextet, 4H)~0.92 ppm (t, 6H)*

_Note: Values for 2-Chloro- and 2-Hydroxy-N,N-dipropylacetamide are predicted based on established NMR principles, as comprehensive experimental data is not widely available. Experimental data for 2-Bromo-N,N-dipropylacetamide is cited from available literature.

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

Compound C=O -CH₂- (α to C=O) -N-CH₂- -CH₂- (middle) -CH₃
This compound ~166.0 ppm~42.5 ppm~51.0, ~49.0 ppm~21.5, ~20.5 ppm~11.0 ppm
2-Bromo-N,N-dipropylacetamide 166.5 ppm26.2 ppm50.4, 47.7 ppm22.2, 20.4 ppm11.2 ppm
2-Hydroxy-N,N-dipropylacetamide ~170.0 ppm~60.0 ppm~50.5, ~48.5 ppm~21.0, ~20.0 ppm~11.0 ppm

_Note: Values for 2-Chloro- and 2-Hydroxy-N,N-dipropylacetamide are predicted based on established NMR principles. Experimental data for 2-Bromo-N,N-dipropylacetamide is cited from available literature.

Interpretation of Spectral Data

The electronegativity of the substituent at the 2-position (Cl, Br, or OH) has a pronounced effect on the chemical shifts of the adjacent methylene protons and carbon. In the ¹H NMR spectrum, the singlet corresponding to the α-methylene protons (-CH₂-CO) is expected to be most downfield for the hydroxy derivative, followed by the chloro and then the bromo derivatives, reflecting the order of electronegativity (O > Cl > Br).

A similar trend is observed in the ¹³C NMR spectra. The signal for the α-methylene carbon is significantly shifted downfield in the hydroxy derivative due to the strong deshielding effect of the oxygen atom. Conversely, the bromo derivative shows the most upfield shift for this carbon among the three. The carbonyl carbon (C=O) is also sensitive to the substituent, with the hydroxy group causing a noticeable downfield shift. The signals for the N-propyl groups are less affected by the substitution at the 2-position, though minor shifts can be observed.

Structural Visualization

The following diagram illustrates the general structure of the 2-substituted-N,N-dipropylacetamide derivatives and the assignment of the key proton and carbon atoms.

Caption: General molecular structure of 2-X-N,N-dipropylacetamide (X = Cl, Br, OH).

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the this compound derivatives.

1. Sample Preparation

  • Weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particulates.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

2. NMR Data Acquisition

  • Instrumentation: A 300-600 MHz NMR spectrometer is typically used.

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which ensures sharp and symmetrical peaks.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Conclusion

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of structural information. The chemical shifts of the α-methylene group are particularly sensitive to the nature of the substituent at the 2-position, offering a clear diagnostic tool for distinguishing between these analogues. By following standardized experimental protocols, researchers can obtain high-quality NMR data to confidently characterize these and similar compounds, which is a fundamental step in the drug discovery and development pipeline.

Reactivity Showdown: 2-Bromo-N,N-dipropylacetamide vs. 2-Chloro-N,N-dipropylacetamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key synthetic intermediates. This guide provides a data-driven analysis, detailed experimental protocols, and visual workflows to inform reagent selection and optimize reaction conditions.

In the realm of synthetic chemistry, particularly in the intricate pathways of drug discovery and development, the choice of reagents is paramount to the success of a synthetic campaign. Among the versatile building blocks available, α-haloacetamides serve as crucial electrophiles for the introduction of substituted acetamide moieties. This guide provides an in-depth comparison of the reactivity of two such analogs: 2-bromo-N,N-dipropylacetamide and 2-chloro-N,N-dipropylacetamide. The fundamental difference between these two compounds lies in the halogen substituent, which significantly influences their reactivity in nucleophilic substitution reactions.

Executive Summary: The Halogen's Influence

The primary mode of reaction for both 2-bromo- and this compound is bimolecular nucleophilic substitution (SN2). In this concerted mechanism, a nucleophile attacks the α-carbon, leading to the displacement of the halide ion. The efficiency of this reaction is intrinsically linked to the ability of the halogen to depart, a property known as "leaving group ability."

It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride. This is attributed to several factors:

  • Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine, which helps to stabilize the developing negative charge in the transition state.

  • Basicity: The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable as anions and are therefore better leaving groups.

Consequently, 2-bromo-N,N-dipropylacetamide is inherently more reactive than this compound in SN2 reactions. This heightened reactivity often translates to faster reaction rates, milder reaction conditions, and potentially higher yields.

Quantitative Reactivity Comparison

Leaving GroupRelative Rate Constant (krel)
Chloride (Cl)1
Bromide (Br) 50
Iodide (I)200
Tosylate (OTs)25

Data adapted from a kinetic study on the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in deuterated DMSO at 100 °C. While the substrate is different, the relative reactivity trend of the leaving groups is directly applicable to the SN2 reaction of 2-halo-N,N-dipropylacetamides.

This data quantitatively underscores the superior reactivity of the bromo-derivative, which is approximately 50 times more reactive than its chloro-counterpart under these conditions.

Experimental Protocols: A Representative Nucleophilic Substitution

To provide a practical context for this comparison, a detailed experimental protocol for a representative nucleophilic substitution reaction with piperidine is outlined below. This protocol can be adapted for a direct comparative study of the two haloacetamides.

Reaction: Synthesis of N,N-dipropyl-2-(piperidin-1-yl)acetamide

Materials:

  • This compound or 2-bromo-N,N-dipropylacetamide

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)

  • UV lamp for TLC visualization

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) or 2-bromo-N,N-dipropylacetamide (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.2 M concentration).

  • Add piperidine (1.2 eq) to the solution, followed by potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature. For this compound, heating to 50-60 °C may be necessary to achieve a reasonable reaction rate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N,N-dipropyl-2-(piperidin-1-yl)acetamide.

Expected Observations:

When running this experiment in parallel, it is anticipated that the reaction with 2-bromo-N,N-dipropylacetamide will proceed significantly faster at room temperature compared to the reaction with this compound. The chloro-derivative will likely require heating to achieve a comparable reaction time.

Visualizing the Workflow and Reaction Pathway

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Haloacetamide in Acetonitrile B Add Piperidine A->B C Add K₂CO₃ B->C D Stir at RT (Bromo-) or Heat (Chloro-) C->D E Monitor by TLC D->E F Filter Salts E->F Reaction Complete G Concentrate F->G H DCM Extraction & Washes G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of N,N-dipropyl-2-(piperidin-1-yl)acetamide.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants 2-Halo-N,N-dipropylacetamide + Piperidine TS [Piperidine---C---Halogen]‡ Reactants->TS SN2 Attack Products N,N-dipropyl-2-(piperidin-1-yl)acetamide + Halide Ion TS->Products Halide Departure

Caption: Generalized SN2 mechanism for the reaction of a 2-halo-N,N-dipropylacetamide.

Conclusion and Recommendations for Researchers

  • For rapid synthesis and milder conditions: 2-bromo-N,N-dipropylacetamide is the reagent of choice. Its higher reactivity allows for the use of lower temperatures and may be compatible with more sensitive functional groups in complex molecules.

  • For cost-effectiveness and stability in large-scale synthesis: this compound may be a viable alternative, provided that the required higher temperatures and potentially longer reaction times are acceptable. The starting material, chloroacetyl chloride, is generally less expensive than bromoacetyl bromide.

  • Reaction Optimization: When working with this compound, consider using a more polar aprotic solvent or a stronger, less-hindered nucleophile to enhance the reaction rate.

Ultimately, the selection between these two reagents will depend on the specific requirements of the synthetic target, the scale of the reaction, and the desired balance between reactivity, cost, and reaction conditions. This guide provides the foundational knowledge and practical protocols to make an informed decision and accelerate the progress of your research and development endeavors.

Navigating the Landscape of Chloroacetamides: A Comparative Guide to 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast field of chemical synthesis and agrochemical research, the selection of an appropriate building block is paramount to achieving desired outcomes. Among the versatile class of chloroacetamide compounds, 2-Chloro-N,N-dipropylacetamide emerges as a reagent with distinct properties that can offer significant advantages over other analogues. This guide provides an objective comparison of this compound with other common chloroacetamides, supported by an analysis of its structural features and their implications for reactivity and biological activity. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes existing knowledge to highlight the potential benefits of its use.

I. Executive Summary

This compound is a member of the chloroacetamide family, a group of compounds widely recognized for their utility as herbicides and as reactive intermediates in organic synthesis. The defining characteristic of this compound is the presence of two propyl groups attached to the amide nitrogen. These alkyl substituents significantly influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn affect its reactivity, selectivity, and biological interactions. Compared to other chloroacetamides, such as the widely studied herbicidal compounds alachlor and metolachlor, or the simpler 2-chloro-N,N-diethylacetamide, the dipropyl analogue offers a unique balance of these properties. This guide will delve into these differences, providing a framework for researchers to select the most suitable chloroacetamide for their specific application.

II. Physicochemical Properties: A Comparative Overview

The N-substituents on the acetamide nitrogen are critical determinants of a chloroacetamide's behavior. The size and nature of these groups modulate lipophilicity, which is a key factor in a molecule's ability to traverse biological membranes, and steric bulk, which can influence reaction rates and selectivity.

CompoundStructureMolecular Weight ( g/mol )Calculated logPN-Substituent Characteristics
This compound C8H16ClNO177.67[1]~2.7Two n-propyl groups; moderate steric bulk, increased lipophilicity.
2-Chloro-N,N-diethylacetamide C6H12ClNO149.62~1.7Two ethyl groups; lower steric bulk and lipophilicity compared to dipropyl.
Alachlor C14H20ClNO2269.77[2]~3.52,6-diethylphenyl and methoxymethyl groups; significant steric bulk and high lipophilicity.
Metolachlor C15H22ClNO2283.79~3.12-ethyl-6-methylphenyl and a chiral ether-containing group; significant steric bulk and high lipophilicity.
Chloroacetamide C2H4ClNO93.51[3]~-0.4Unsubstituted; lowest steric bulk and lipophilicity.

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The values presented are for comparative purposes.

The increased lipophilicity of this compound, conferred by the two propyl chains, can be advantageous in applications requiring enhanced membrane permeability, such as in the design of bioactive molecules targeting intracellular components.

III. Reactivity in Chemical Synthesis: The Role of N,N-Dipropyl Substitution

Chloroacetamides are valuable electrophilic building blocks in organic synthesis, primarily participating in nucleophilic substitution reactions where the chlorine atom is displaced. The reactivity of the C-Cl bond is influenced by both electronic and steric effects of the N-substituents.

Nucleophilic Substitution (SN2) Reactions

The primary mode of reaction for 2-chloroacetamides is the SN2 mechanism. The rate of this reaction is sensitive to steric hindrance at the electrophilic carbon.

SN2_Comparison Fig. 1: S_N2 Reaction Pathway Comparison Dipropyl Cl-CH2-C(=O)N(CH2CH2CH3)2 Transition_Dipropyl [Nu---CH2(Cl)---C(=O)N(Pr)2]‡ Dipropyl->Transition_Dipropyl + Nu- Product_Dipropyl Nu-CH2-C(=O)N(CH2CH2CH3)2 + Cl- Transition_Dipropyl->Product_Dipropyl Diethyl Cl-CH2-C(=O)N(CH2CH3)2 Transition_Diethyl [Nu---CH2(Cl)---C(=O)N(Et)2]‡ Diethyl->Transition_Diethyl + Nu- Product_Diethyl Nu-CH2-C(=O)N(CH2CH3)2 + Cl- Transition_Diethyl->Product_Diethyl

The larger propyl groups in this compound exert greater steric hindrance around the reaction center compared to the ethyl groups in 2-chloro-N,N-diethylacetamide. This can lead to:

  • Slower reaction rates: The increased steric bulk can impede the approach of a nucleophile, resulting in a slower reaction rate. This can be advantageous when fine-tuning reaction conditions or when selectivity between different electrophilic sites is desired.

  • Enhanced selectivity: In molecules with multiple electrophilic centers, the greater steric demand of the dipropylamino group can lead to higher selectivity for attack at less hindered sites.

Conversely, when rapid and efficient substitution is the primary goal, a less hindered analogue like 2-chloro-N,N-diethylacetamide might be preferred.

IV. Application in the Synthesis of Bioactive Molecules

The chloroacetamide moiety is a key synthon for the introduction of a reactive handle in drug discovery programs. The N,N-dialkylacetamide fragment can influence the pharmacokinetic properties of the final molecule.

Synthesis_Workflow Fig. 2: General Synthetic Workflow Start This compound | (Electrophile) Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophilic Moiety | (e.g., R-SH, R-NH2, R-OH) Nucleophile->Reaction Intermediate N,N-dipropylacetamide Conjugate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Bioactive_Molecule Final Bioactive Molecule Modification->Bioactive_Molecule

The lipophilic character of the dipropyl groups can enhance the ability of a drug candidate to cross cellular membranes, potentially leading to improved bioavailability and efficacy. Furthermore, the metabolic stability of the N,N-dipropylamide can be different from other N-substituted amides, which is a critical consideration in drug design.

V. Herbicidal Activity: A Structure-Activity Relationship Perspective

The herbicidal activity of chloroacetamides is primarily attributed to their ability to inhibit very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This is achieved through the alkylation of key enzymes. The effectiveness of a chloroacetamide herbicide is a complex interplay of its chemical reactivity, lipophilicity (for uptake and translocation), and metabolic stability within the plant.

The N-substituents in commercial herbicides like alachlor and metolachlor are complex and have been optimized for potent herbicidal activity and crop selectivity. The N,N-dipropyl substitution in this compound represents a structurally simpler alternative. Its higher lipophilicity compared to unsubstituted chloroacetamide suggests good potential for cuticular penetration in plants. However, its overall herbicidal profile would require dedicated biological screening.

Signaling_Pathway Fig. 3: Mode of Action of Chloroacetamide Herbicides Chloroacetamide Chloroacetamide (e.g., this compound) Chloroacetamide->Inhibition Enzyme VLCFA Elongase (Target Enzyme) VLCFA Very-Long-Chain Fatty Acids Enzyme->VLCFA Synthesis Lipids Complex Lipids (e.g., Waxes, Suberin) VLCFA->Lipids Plant_Growth Normal Plant Growth & Development Lipids->Plant_Growth Inhibition->Enzyme

VI. Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of chloroacetamides are widely available in the chemical literature. Below are generalized procedures.

General Procedure for the Synthesis of N,N-Disubstituted Chloroacetamides

Materials:

  • Secondary amine (e.g., dipropylamine)

  • Chloroacetyl chloride

  • Aprotic solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine, aqueous sodium hydroxide)

Protocol:

  • Dissolve the secondary amine in the aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or chromatography as needed.

General Procedure for Nucleophilic Substitution Reaction

Materials:

  • This compound

  • Nucleophile (e.g., a thiol, amine, or alcohol)

  • Polar aprotic solvent (e.g., DMF, DMSO, acetone)

  • Base (if required to deprotonate the nucleophile, e.g., K₂CO₃, NaH)

Protocol:

  • Dissolve the nucleophile and base (if used) in the polar aprotic solvent in a reaction vessel.

  • Add a solution of this compound in the same solvent to the mixture.

  • Heat the reaction mixture to a specified temperature and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry, and concentrate to obtain the crude product.

  • Purify the product by crystallization or chromatography.

VII. Conclusion

This compound presents a valuable tool for researchers in both synthetic chemistry and drug discovery. Its distinct physicochemical properties, stemming from the N,N-dipropyl substitution, offer a unique profile compared to other chloroacetamides. The key potential advantages can be summarized as:

  • Modulated Reactivity: The steric bulk of the propyl groups can lead to slower, more controllable reaction rates and potentially higher selectivity in complex syntheses.

  • Increased Lipophilicity: This property can be beneficial for enhancing the membrane permeability of target bioactive molecules.

  • Structural Simplicity: Compared to complex herbicidal chloroacetanilides, this compound offers a simpler scaffold for systematic structure-activity relationship studies.

While a direct, quantitative comparison with other chloroacetamides across a range of applications requires further dedicated experimental studies, the principles outlined in this guide provide a strong basis for the rational selection of this compound in research and development endeavors. Its unique combination of features makes it a compelling choice for scientists seeking to fine-tune the properties and performance of their molecular designs.

References

A Comparative Guide to Alkylating Agents for Secondary Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common alkylating agents used for the synthesis and modification of secondary amines. The selective N-alkylation of primary amines is a fundamental transformation in organic chemistry and drug development, yet it is often complicated by over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] This document outlines various strategies to achieve selective mono-alkylation, compares their performance with supporting data, presents key experimental protocols, and visualizes critical workflows and mechanisms.

The core challenge in these reactions is that the secondary amine product is often more nucleophilic than the primary amine starting material, making it more likely to react with the alkylating agent.[2] Consequently, controlling reaction conditions and choosing the appropriate reagents are critical for achieving high yields of the desired secondary amine.

The Challenge of Over-Alkylation

Direct alkylation of a primary amine with an alkylating agent (R-X) can lead to a cascade of reactions, reducing the yield of the desired secondary amine and complicating purification.

G cluster_main Alkylation Cascade Primary Primary Amine (R-NH₂) Secondary Desired Product Secondary Amine Primary->Secondary + R'-X Tertiary Tertiary Amine (R₃-N) Secondary->Tertiary + R'-X Quaternary Quaternary Salt (R₄-N⁺ X⁻) Tertiary->Quaternary + R'-X G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start a Dissolve primary amine in anhydrous DMF start->a end End b Add Cesium Hydroxide (CsOH) a->b c Add alkyl bromide dropwise b->c d Stir at room temperature (1-24h) c->d e Monitor by TLC / LC-MS d->e f Quench with water e->f g Extract with diethyl ether f->g h Dry, filter, and concentrate g->h i Purify via chromatography h->i i->end G cluster_mech Mechanism of DNA Damage Agent Bifunctional Alkylating Agent Activation Formation of Aziridinium Ion Agent->Activation Mono Mono-alkylation of Guanine (N7) Activation->Mono Crosslink Interstrand Cross-link Mono->Crosslink Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

References

Validating the Purity of 2-Chloro-N,N-dipropylacetamide for Quantitative Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise quantitative data, ensuring the purity of chemical reagents is paramount. This guide provides a comparative overview of analytical methodologies for validating the purity of 2-Chloro-N,N-dipropylacetamide, a key intermediate in various synthetic pathways. We present a comparison of common analytical techniques, detailed experimental protocols, and supporting data to facilitate informed decisions in quality control and experimental design.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on factors such as the expected impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of non-volatile and volatile organic compounds, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful tool for both structural confirmation and quantitative analysis.

Method Principle Advantages Disadvantages Typical Purity Range (%) Limit of Detection (LOD) Limit of Quantification (LOQ)
HPLC (UV) Separation based on polarityHigh resolution, suitable for non-volatile and thermally labile compounds, widely available.Requires chromophores for UV detection, may require method development for optimal separation.95.0 - 99.9~0.01%~0.03%
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity and specificity, provides structural information of impurities.May require derivatization for polar compounds, potential for thermal degradation of the analyte.98.0 - 99.9~0.001%~0.003%
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.90.0 - 99.5~0.1%~0.3%

Table 1: Comparison of Analytical Methods for Purity Determination of this compound. This table provides a summary of the key characteristics of HPLC, GC-MS, and qNMR for purity analysis. The data presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Potential Impurities

A thorough understanding of the synthetic route of this compound is crucial for identifying potential process-related impurities. The most common synthesis involves the reaction of chloroacetyl chloride with dipropylamine.

cluster_impurities Potential Impurities chloroacetyl_chloride Chloroacetyl Chloride product This compound chloroacetyl_chloride->product + dipropylamine Dipropylamine dipropylamine->product hcl HCl product->hcl forms unreacted_sm Unreacted Starting Materials byproducts Side-Reaction Products (e.g., N,N-dipropylacetamide)

Figure 1: Synthesis and Potential Impurities. This diagram illustrates the primary reaction for synthesizing this compound and highlights the potential sources of impurities, including unreacted starting materials and byproducts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percentage of the main peak in the sample chromatogram to calculate the purity. Compare the retention time of the main peak in the sample to that of the standard to confirm identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the purity analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation: Prepare a solution of the this compound reference standard in dichloromethane at a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare a solution of the this compound sample in dichloromethane at the same concentration as the standard solution.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system.

  • Data Analysis: Calculate the purity based on the peak area percentage of the main peak in the total ion chromatogram (TIC). Identify impurities by their mass spectra.

Workflow for Purity Validation

The following diagram outlines a logical workflow for the comprehensive purity validation of this compound.

start Obtain 2-Chloro-N,N- dipropylacetamide Sample prelim_analysis Preliminary Analysis (e.g., Melting Point, TLC) start->prelim_analysis method_selection Select Primary Purity Method (HPLC or GC-MS) prelim_analysis->method_selection hplc_analysis HPLC Analysis method_selection->hplc_analysis Non-volatile/ Thermally Labile gcms_analysis GC-MS Analysis method_selection->gcms_analysis Volatile/ Thermally Stable purity_determination Determine Purity (%) hplc_analysis->purity_determination gcms_analysis->purity_determination impurity_profiling Identify and Quantify Impurities purity_determination->impurity_profiling qnmr_confirmation Quantitative NMR (qNMR) for Confirmation (Optional) purity_determination->qnmr_confirmation impurity_profiling->qnmr_confirmation final_report Generate Certificate of Analysis impurity_profiling->final_report qnmr_confirmation->final_report

Spectroscopic Analysis: A Comparative Guide to 2-Chloro-N,N-dipropylacetamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, particularly in fields such as herbicide and pharmaceutical synthesis, a thorough understanding of a compound's structural and chemical properties is paramount. Spectroscopic analysis provides a fundamental toolkit for this characterization. This guide offers a comparative overview of the spectroscopic properties of 2-Chloro-N,N-dipropylacetamide and its close structural analogs, 2-Chloro-N,N-diethylacetamide and the widely studied herbicide Alachlor.

Comparative Spectroscopic Data

A direct comparison of key spectroscopic features is essential for distinguishing between structurally related compounds. The following tables summarize the available data for this compound and its alternatives.

Table 1: Physical Properties and Molecular Identifiers

PropertyThis compound2-Chloro-N,N-diethylacetamideAlachlor
CAS Number 2315-37-9[1]2315-36-815972-60-8[2]
Molecular Formula C₈H₁₆ClNO[1]C₆H₁₂ClNOC₁₄H₂₀ClNO₂[2]
Molecular Weight 177.67 g/mol [1]149.62 g/mol 269.77 g/mol [2]
Appearance Not availableLiquidCream-coloured solid[3]

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Source
This compound Predicted: ~1650 (C=O, amide), ~700-800 (C-Cl)-
2-Chloro-N,N-diethylacetamide Vapor Phase IR available[4][5]
Alachlor Gas Phase IR available[6]

Table 3: ¹H NMR Spectroscopy Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
This compound Predicted values----
2-Chloro-N,N-diethylacetamide 1.1-1.3t6H-CH₃[7]
3.3-3.5q4H-N-CH₂-[7]
4.0-4.2s2H-CO-CH₂-Cl[7]
Alachlor 1.24t6HAr-CH₂-CH₃[8]
2.5-2.7m4HAr-CH₂-CH₃[8]
3.49s3H-O-CH₃[8]
3.70s2H-CO-CH₂-Cl[8]
4.96s2H-N-CH₂-O-[8]
7.2-7.4m3HAromatic-H[8]

Table 4: ¹³C NMR Spectroscopy Data

CompoundChemical Shift (δ) ppmAssignmentSource
This compound Predicted values--
2-Chloro-N,N-diethylacetamide Data not readily available--
Alachlor 14.38Ar-CH₂-CH₃[8]
41.99-CO-CH₂-Cl[8]
57.88-O-CH₃[8]
126.74, 129.03, 137.02Aromatic C[8]
167.65C=O[8]

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization MethodSource
This compound 177.09 (Exact Mass)[9]Predicted: [M-Cl]⁺, [M-CH₂Cl]⁺, fragments from propyl chainsEI-
2-Chloro-N,N-diethylacetamide 149Data availableEI[10]
Alachlor 26945, 146, 160, 188[8]EI[1][8]

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For liquid samples like 2-Chloro-N,N-diethylacetamide, a neat spectrum can be obtained by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8] For solid samples like Alachlor, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

  • Data Acquisition for ¹H NMR:

    • The instrument is tuned to the proton frequency.

    • A standard one-pulse experiment is performed.

    • Key parameters include pulse width (typically 90°), relaxation delay (1-5 seconds), and number of scans (8-16).

  • Data Acquisition for ¹³C NMR:

    • The instrument is tuned to the carbon frequency.

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

    • Key parameters include a wider spectral width, a longer relaxation delay (due to the longer relaxation times of carbon nuclei), and a significantly higher number of scans (hundreds to thousands) to achieve adequate signal-to-noise.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for pure solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds, which also provides separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Chemical Compound Prep_IR Neat Liquid Film or KBr Pellet Prep_NMR Dissolution in Deuterated Solvent Prep_MS Dilution / GC Injection IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR MS Mass Spectrometry (EI) Prep_MS->MS Data_IR IR Spectrum (Transmittance vs. Wavenumber) IR->Data_IR Data_NMR NMR Spectrum (Intensity vs. Chemical Shift) NMR->Data_NMR Data_MS Mass Spectrum (Abundance vs. m/z) MS->Data_MS Interp_IR Functional Group Identification Data_IR->Interp_IR Interp_NMR Structural Elucidation (H & C Framework) Data_NMR->Interp_NMR Interp_MS Molecular Weight & Fragmentation Pattern Data_MS->Interp_MS Conclusion Structure Confirmation / Identification Interp_IR->Conclusion Interp_NMR->Conclusion Interp_MS->Conclusion

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

Assessing the Efficiency of 2-Chloro-N,N-dipropylacetamide in N-Alkylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of a vast array of pharmaceuticals and fine chemicals. The choice of alkylating agent is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a comprehensive assessment of 2-Chloro-N,N-dipropylacetamide as an N-alkylating agent, comparing its performance with alternative reagents supported by experimental data and detailed protocols.

Executive Summary

This compound is a versatile reagent for the N-alkylation of primary and secondary amines. Its reactivity is characteristic of α-haloamides, which are effective electrophiles for nucleophilic substitution reactions. Generally, the reactivity of α-haloacetamides follows the trend of the halogen leaving group ability: Iodoacetamide > Bromoacetamide > Chloroacetamide. While this compound may require more forcing conditions compared to its bromo- and iodo- counterparts, its stability, lower cost, and availability make it an attractive option for various applications. This guide will delve into the specifics of its use, providing a comparative analysis to aid in reagent selection for your specific synthetic needs.

Comparative Performance Data

The efficiency of an N-alkylation reaction is dependent on several factors, including the nature of the amine, the alkylating agent, the solvent, the base used, and the reaction temperature. The following tables summarize typical reaction conditions and yields for the N-alkylation of various amine substrates with this compound and its common alternatives.

Table 1: N-Alkylation of Secondary Aliphatic Amines

AmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethylamine2-Chloro-N-(2,6-dimethylphenyl)acetamide-TolueneReflux4High[1]
Pyrrolidine2-Bromo-N,N-dipropylacetamideK₂CO₃Acetonitrile80685-95Hypothetical
Piperidine2-Iodo-N,N-dipropylacetamideNaHTHFRT2>95Hypothetical
DiethylamineThis compoundNa₂CO₃DMF100875-85Hypothetical

Table 2: N-Alkylation of Primary Aromatic Amines

AmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineThis compoundNaHCO₃EthanolReflux1260-70Hypothetical
4-Methoxyaniline2-Bromo-N,N-dipropylacetamideCs₂CO₃DMF60590-98[2]
2,6-Dimethylaniline2-Chloroacetyl chlorideNaOAcAcetic Acid100.5High[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative protocols for N-alkylation reactions.

Protocol 1: N-Alkylation of a Secondary Amine with a 2-Chloroacetamide Derivative (Lidocaine Synthesis)

This protocol is adapted from the synthesis of Lidocaine, where diethylamine is alkylated with 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1]

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent)

  • Diethylamine (3 equivalents)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add diethylamine to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, filter the precipitated diethylammonium chloride.

  • Wash the filtrate with water (3 x volume of toluene).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Protocol 2: General Procedure for N-Alkylation of a Primary Aromatic Amine with a Haloacetamide

This protocol provides a general guideline for the N-alkylation of anilines.

Materials:

  • Aniline derivative (1 equivalent)

  • This compound (1.1 equivalents)

  • Sodium bicarbonate (2 equivalents)

  • Ethanol

Procedure:

  • To a solution of the aniline in ethanol, add sodium bicarbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The N-alkylation of amines with α-haloacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic α-carbon of the haloacetamide, displacing the halide ion.

Caption: SN2 mechanism for N-alkylation of a secondary amine.

A general experimental workflow for the N-alkylation of amines followed by product isolation is depicted below.

Experimental_Workflow Reactants 1. Combine Amine, Alkylating Agent, Base, and Solvent Reaction 2. Heat to Reaction Temperature (e.g., Reflux) Reactants->Reaction Monitoring 3. Monitor Reaction by TLC/LC-MS Reaction->Monitoring Workup 4. Aqueous Workup (Quench, Extract) Monitoring->Workup Upon Completion Drying 5. Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration 6. Remove Solvent (Rotary Evaporation) Drying->Concentration Purification 7. Purify Product (Column Chromatography) Concentration->Purification Product Isolated N-Alkylated Amine Purification->Product

Caption: General experimental workflow for N-alkylation.

Discussion and Alternatives

The choice of alkylating agent is a critical parameter in planning an N-alkylation reaction.

  • This compound: This reagent offers a good balance of reactivity and stability. It is less prone to decomposition than more reactive haloacetamides and is generally more cost-effective. However, it may require higher temperatures and longer reaction times to achieve high conversions.

  • 2-Bromo-N,N-dipropylacetamide: As bromine is a better leaving group than chlorine, bromoacetamides are more reactive than their chloro-analogs.[2] This allows for milder reaction conditions, which can be beneficial for sensitive substrates. The trade-off is often higher cost and potentially lower stability.

  • 2-Iodo-N,N-dipropylacetamide: Iodoacetamides are the most reactive among the haloacetamides, enabling rapid reactions even at room temperature. However, they are also the most expensive and least stable, often requiring special handling and storage. Their high reactivity can also lead to a decrease in selectivity and an increase in side reactions.

  • Other Alkylating Agents: Beyond α-haloacetamides, other classes of alkylating agents are commonly employed for N-alkylation. These include:

    • Alkyl Halides (e.g., Iodomethane, Benzyl Bromide): Simple and effective, but can lead to over-alkylation, producing tertiary amines and quaternary ammonium salts from primary amines.[4]

    • Sulfonates (e.g., Tosylates, Mesylates): Excellent leaving groups, making them highly reactive alkylating agents.

    • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or enamine followed by reduction. This method offers excellent control over the degree of alkylation and is widely used for the synthesis of secondary and tertiary amines.

Conclusion

This compound is a viable and efficient reagent for the N-alkylation of a range of amine substrates. Its moderate reactivity, coupled with its stability and economic advantages, makes it a valuable tool in the synthetic chemist's arsenal. For reactions requiring milder conditions or for less nucleophilic amines, the more reactive bromo- or iodo- derivatives may be more suitable. The choice of the optimal alkylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and economic considerations. The provided protocols and comparative data serve as a guide to aid in making an informed decision for your N-alkylation reactions.

References

Predictive Cross-Reactivity Analysis of 2-Chloro-N,N-dipropylacetamide with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 2-Chloro-N,N-dipropylacetamide with key biological and chemical functional groups. Due to a lack of publicly available, direct experimental studies on the cross-reactivity of this compound, this comparison is based on established principles of organic chemistry, the known reactivity of α-chloroacetamides, and data from analogous compounds. The information presented herein serves as a predictive guide to anticipate potential interactions and to inform the design of experimental validation studies.

Predicted Reactivity Overview

This compound is an electrophilic compound, with the carbon atom adjacent to the chlorine being susceptible to nucleophilic attack. The reactivity of this compound is primarily governed by the nucleophilicity of the attacking functional group and the reaction conditions. The general reaction is a nucleophilic substitution where the chlorine atom is displaced.

Based on general chemical principles, the expected order of reactivity of various functional groups with this compound is as follows:

Thiols > Amines > Alcohols > Carboxylic Acids

This prediction is based on the relative nucleophilicity of these functional groups, where thiols are generally the strongest nucleophiles, followed by amines. Alcohols and carboxylic acids are weaker nucleophiles and may require more forcing conditions or catalysis to react.

Data Presentation: Predicted Relative Reactivity

The following table summarizes the predicted relative reactivity of this compound with different functional groups. The reactivity is qualitatively ranked, and potential reaction products are identified.

Functional GroupNucleophilePredicted ReactivityPlausible Reaction ProductNotes
Thiol (R-SH)Thiolate (R-S⁻)HighThioetherReaction is expected to be rapid, especially under basic conditions which favor the formation of the more nucleophilic thiolate anion.
Amine (R-NH₂)AmineModerate to HighSubstituted GlycinamidePrimary and secondary amines are expected to react readily. Reaction rate is pH-dependent.
Alcohol (R-OH)Alcohol/Alkoxide (R-O⁻)Low to ModerateEtherGenerally requires a strong base to deprotonate the alcohol to the more reactive alkoxide.[1][2]
Carboxylic Acid (R-COOH)Carboxylate (R-COO⁻)LowEsterReaction is generally unfavorable and requires activation of the carboxylic acid or the use of a catalyst. Direct reaction is unlikely to be significant under physiological conditions.[3][4]

Experimental Protocols

The following are proposed, generalized experimental protocols for assessing the cross-reactivity of this compound. These protocols would need to be optimized for specific applications.

General Protocol for Reactivity Screening
  • Materials: this compound, representative compounds for each functional group (e.g., cysteine for thiols, glycine for amines, serine for alcohols, and acetic acid for carboxylic acids), appropriate buffer systems (e.g., phosphate-buffered saline, pH 7.4), and a suitable analytical method (e.g., HPLC-MS, NMR spectroscopy).

  • Procedure: a. Prepare stock solutions of this compound and each test nucleophile in a compatible solvent. b. In separate reaction vessels, combine equimolar amounts of this compound and each nucleophile in the chosen buffer. c. Incubate the reaction mixtures at a controlled temperature (e.g., 37°C). d. At various time points (e.g., 0, 1, 4, 24 hours), withdraw aliquots from each reaction mixture. e. Quench the reaction if necessary (e.g., by acidification). f. Analyze the samples by HPLC-MS to monitor the disappearance of reactants and the formation of products.

  • Data Analysis: Determine the percentage of this compound consumed over time for each nucleophile. This will provide a semi-quantitative measure of relative reactivity.

Kinetic Analysis Protocol
  • Procedure: a. Follow the general screening protocol, but use a pseudo-first-order condition where the nucleophile is in large excess (e.g., 10-fold or greater) compared to this compound. b. Monitor the disappearance of this compound at multiple time points.

  • Data Analysis: a. Plot the natural logarithm of the concentration of this compound versus time. b. The slope of this plot will be the negative of the pseudo-first-order rate constant (k'). c. The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile. d. Comparing the second-order rate constants for each functional group will provide a quantitative measure of their relative reactivity.

Mandatory Visualizations

G Experimental Workflow for Cross-Reactivity Screening A Prepare Stock Solutions (this compound & Nucleophiles) B Reaction Incubation (Equimolar reactants in buffer at 37°C) A->B C Time-Point Sampling (e.g., 0, 1, 4, 24 hours) B->C D Reaction Quenching (e.g., Acidification) C->D E Analytical Measurement (e.g., HPLC-MS) D->E F Data Analysis (Determine % Reactant Consumed) E->F

Caption: Workflow for assessing cross-reactivity.

G Predicted Reaction of this compound with a Thiol cluster_reactants Reactants cluster_products Products A This compound C Thioether Product A->C Nucleophilic Attack by Thiol B Thiol (R-SH) B->C D Chloride (Cl⁻) C->D Displacement

References

Comparative Guide to the Conversion Rates of 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of the reaction conversion rates of 2-Chloro-N,N-dipropylacetamide with alternative N-substituted chloroacetamides. The information is intended to assist researchers in selecting the appropriate reagents and optimizing reaction conditions for their specific applications, such as in the synthesis of pharmaceutical intermediates and other fine chemicals.

Comparison of Conversion Rates and Reactivity

The conversion rate of this compound in nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, solvent, temperature, and steric hindrance around the electrophilic carbon and the nitrogen atom. While specific kinetic data for this compound is not extensively published in comparative studies, we can infer its relative reactivity by examining closely related compounds.

Generally, the reactivity of chloroacetamides in reactions with nucleophiles like amines and thiols is a key factor in determining the overall conversion rate and reaction time. Increased steric bulk on the nitrogen atom can influence the conformation of the molecule and the accessibility of the electrophilic methylene chloride group.

Below is a summary of conversion rates (or yields, which are often reported as a measure of reaction success) for various N-substituted chloroacetamides in reactions with different nucleophiles. This data, compiled from various sources, allows for a comparative assessment of reactivity.

ElectrophileNucleophileSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
This compound BenzylamineDMF6012~95 (inferred)General N-alkylation[1]
2-Chloro-N,N-dimethylacetamideMethyl ThiolateNot SpecifiedNot SpecifiedNot SpecifiedHigher reactivity observedQuantum Mechanics Study[2]
2-Chloro-N-methylacetamideMethyl ThiolateNot SpecifiedNot SpecifiedNot SpecifiedLower reactivity observedQuantum Mechanics Study[2]
2-Chloro-N,N-diethylacetamideVarious NucleophilesDMF33-80VariedForms stable ethyleneimmonium ionKinetic Study[3]
Various N-aryl chloroacetamidesAmmonium ThiocyanateEthanolReflux4Good to excellent yieldsSynthetic Study
2-Chloro-N-phenylacetamideCyclohexylamineTolueneNot SpecifiedNot Specified76Amide Synthesis[4]
2-Chloro-N,N-diphenylacetamideNot ApplicableTolueneReflux297 (synthesis yield)Synthetic Study

Note: The table above is a compilation from multiple sources and reaction conditions may vary. Direct comparison of absolute conversion rates should be made with caution. The data for this compound with benzylamine is an estimation based on general high-yielding N-alkylation procedures with secondary amines.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to determining the conversion rates of this compound and its alternatives.

General Procedure for N-Alkylation and Conversion Rate Analysis by GC-MS

This protocol describes a typical procedure for the reaction of a chloroacetamide with an amine and subsequent analysis to determine the conversion rate.

Materials:

  • This compound (or alternative chloroacetamide)

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the amine (1.0 mmol) and base (1.2 mmol) in anhydrous DMF (5 mL) at room temperature, add this compound (1.1 mmol).

  • The reaction mixture is heated to the desired temperature (e.g., 60-90 °C) and monitored over time.

  • To determine the conversion rate at specific time points, an aliquot (0.1 mL) of the reaction mixture is taken and quenched with saturated aqueous sodium bicarbonate solution (1 mL).

  • The quenched sample is extracted with ethyl acetate (2 x 1 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • An internal standard is added to the sample before analysis.

  • The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of the starting materials and the product. The conversion rate is calculated based on the consumption of the limiting reactant.

Kinetic Analysis of Thiol Conjugation by LC-MS

This protocol is adapted from studies on the reactivity of chloroacetamides with thiols, such as glutathione (GSH).[5]

Materials:

  • N-substituted chloroacetamide (e.g., this compound)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

Procedure:

  • Prepare stock solutions of the chloroacetamide and GSH in the phosphate buffer.

  • Initiate the reaction by mixing the chloroacetamide and GSH solutions in a temperature-controlled vial to achieve the desired final concentrations.

  • At various time intervals, a sample is taken from the reaction mixture and immediately diluted with a quenching solution (e.g., acetonitrile with 0.1% formic acid) to stop the reaction.

  • The quenched samples are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The concentrations of the chloroacetamide starting material and the GSH conjugate are determined by monitoring their respective molecular ions.

  • The conversion rate is calculated as a function of time to determine the reaction kinetics.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of the reaction between a chloroacetamide and a nucleophile.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_reagents Prepare Stock Solutions (Chloroacetamide, Nucleophile, Buffer) setup_reaction Set up Reaction Vessel (Temperature Control) prep_reagents->setup_reaction initiate Initiate Reaction (Mix Reactants) setup_reaction->initiate sampling Time-course Sampling initiate->sampling quench Quench Aliquots sampling->quench analytical_prep Sample Preparation (Dilution, Internal Standard) quench->analytical_prep instrument_analysis Instrumental Analysis (GC-MS or LC-MS) analytical_prep->instrument_analysis data_processing Data Processing (Integration, Quantification) instrument_analysis->data_processing calc_conversion Calculate Conversion Rate data_processing->calc_conversion kinetic_modeling Kinetic Modeling calc_conversion->kinetic_modeling reactivity_factors steric_hindrance Steric Hindrance at N-substituent high_reactivity Higher Reactivity / Faster Conversion steric_hindrance->high_reactivity Decreased bulk low_reactivity Lower Reactivity / Slower Conversion steric_hindrance->low_reactivity Increased bulk electronic_effects Electronic Effects of N-substituent electronic_effects->high_reactivity Electron-withdrawing groups electronic_effects->low_reactivity Electron-donating groups

References

Safety Operating Guide

Safe Disposal of 2-Chloro-N,N-dipropylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Chloro-N,N-dipropylacetamide must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, tailored for laboratory and drug development settings.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand ProtectionChemical impermeable glovesPrevents skin contact and irritation.[1]
Eye/Face ProtectionSafety glasses with side-shields or goggles; face shieldProtects against splashes and serious eye damage.[1]
Skin and BodyProtective clothing (e.g., lab coat)Minimizes the risk of skin exposure.[1]
RespiratoryUse only in a well-ventilated area or under a chemical fume hood. For firefighting, a self-contained breathing apparatus is necessary.[1]Prevents respiratory tract irritation.[1]

In the event of accidental release, personnel should avoid dust formation and breathing vapors, mist, or gas.[1] All sources of ignition should be removed, and the area should be evacuated.[1] Spills should be soaked up with inert absorbent material and collected in suitable, closed containers for disposal.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[1] It is crucial to note that this chemical should not be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Experimental Protocol: Decontamination of Empty Containers

To ensure the safe disposal or recycling of empty containers, a triple-rinse procedure should be followed:

  • Initial Rinse: Once the container is empty, immediately rinse it with a suitable solvent (e.g., acetone or ethanol). Ensure the entire inner surface is coated.

  • Subsequent Rinses: Repeat the rinsing process two more times.

  • Container Management: After the final rinse, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes.[1]

  • Rinsate Disposal: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of along with the chemical waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste liquid_waste Liquid Waste (Pure or in Solution) assess_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials, e.g., gloves, absorbent) assess_waste->solid_waste Solid empty_container Empty Container assess_waste->empty_container Container package_liquid Package in a designated, labeled, sealed, and compatible waste container liquid_waste->package_liquid package_solid Package in a designated, labeled, and sealed waste bag or container solid_waste->package_solid triple_rinse Triple-rinse container with a suitable solvent empty_container->triple_rinse store_waste Store waste in a designated, secure, and well-ventilated area package_liquid->store_waste package_solid->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate manage_container Puncture and dispose of container, or send for recycling/reconditioning triple_rinse->manage_container collect_rinsate->package_liquid end End: Waste Disposed manage_container->end arrange_disposal Arrange for disposal by a licensed chemical waste contractor store_waste->arrange_disposal arrange_disposal->end

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Maintain meticulous records of the quantities of this compound used and disposed of, as this documentation is often required for regulatory audits. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable laws.[1]

References

Essential Safety and Operational Guide for 2-Chloro-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Chloro-N,N-dipropylacetamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Hazard Summary: this compound is a hazardous chemical. According to safety data, it is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

A risk assessment of the specific procedure being performed should always precede the selection of PPE. The following table summarizes the minimum recommended PPE for handling this compound.

Protection Type Required Equipment Specification and Rationale
Eye and Face Protection Tightly-fitting Safety Goggles & Face ShieldGoggles should conform to EN 166 (EU) or be NIOSH-approved (US) to protect against splashes.[1][3] A face shield should be worn over goggles when there is a significant risk of splashing.
Skin and Body Protection Chemical-Resistant Laboratory Coat & ApronA lab coat is standard. A chemically impervious apron or suit should be used for larger quantities or procedures with a high splash risk.[4]
Hand Protection Double-Gloving with Chemically Resistant GlovesDue to the lack of specific glove breakthrough data for this compound, double-gloving is recommended. An inner nitrile glove can be worn for dexterity, with a more robust outer glove. Inspect gloves for any defects before use.[1][5]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound should occur within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[3]
Glove Selection Guidance for Halogenated Compounds
Glove Material Resistance to Chloroform Resistance to Dichloromethane General Recommendation for Halogenated Solvents
Nitrile Not Recommended / Poor[2][6]Poor[6]Provides protection from some chlorinated solvents but is not recommended for others.[7] Should not be used for prolonged contact.
Neoprene FairFairOffers moderate resistance. Better than standard latex or nitrile for some chlorinated solvents.
PVC (Polyvinyl Chloride) Not RecommendedPoorGenerally poor resistance to chlorinated organic solvents.
Butyl Rubber GoodGoodRecommended for ketones and esters, but not for halogenated solvents.
Viton® ExcellentExcellentOffers excellent resistance to chlorinated and aromatic solvents, but can be expensive and less dexterous.
Silver Shield/4H® ExcellentExcellentA laminate glove with high resistance to a broad range of chemicals, including halogenated compounds. Often used as an outer glove.

Disclaimer: This data is based on related chemicals. The actual performance may vary. Always consult the glove manufacturer's specific chemical resistance data and perform on-site testing.

Operational and Disposal Plans

Adherence to systematic procedures is crucial for safety. The following sections provide step-by-step guidance for key operations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Experiment Phase a 1. Conduct Risk Assessment (Quantity, Splash/Aerosol Potential) b 2. Review Safety Data Sheet (SDS) a->b c 3. Prepare & Verify Fume Hood b->c d 4. Assemble All Necessary PPE c->d e 5. Don PPE (see protocol) d->e f 6. Handle Chemical Inside Fume Hood e->f g 7. Keep Containers Tightly Closed f->g h 8. Segregate Waste at Point of Generation g->h i 9. Decontaminate Work Area h->i j 10. Doff PPE (see protocol) i->j k 11. Dispose of Waste Properly j->k l 12. Wash Hands Thoroughly k->l

Caption: Workflow for handling this compound.

Protocol for Donning and Doffing PPE

Proper sequencing is critical to prevent contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of gloves (e.g., nitrile).

  • Outer Gloves: Don the second, more resistant pair of gloves (e.g., Silver Shield or Viton) over the first pair.

  • Safety Goggles: Put on tightly fitting safety goggles.

  • Face Shield: If required by the risk assessment, put on a face shield over the goggles.

Doffing (Taking Off) Sequence:

  • Decontaminate (if possible): If the outer gloves are grossly contaminated, decontaminate their surface before removal.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head forward. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders and turning it inside out. Avoid shaking it. Place it in a designated container for laundry or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them as hazardous waste.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Waste Disposal Protocol

Improper disposal can lead to environmental contamination and regulatory violations. As a halogenated organic compound, this compound requires specific disposal procedures.[1][4]

  • Liquid Waste:

    • All solutions and residues containing this compound must be collected in a clearly labeled, sealed waste container designated for "Halogenated Organic Waste."[1][3][8]

    • Do not mix with non-halogenated organic waste.[8]

    • Keep the waste container closed except when adding waste.[8]

  • Solid Waste:

    • All contaminated disposable items, including gloves, paper towels, and pipette tips, must be collected in a separate, sealed container or a durable, labeled bag for "Solid Hazardous Waste" or "Contaminated PPE."[3]

    • Do not dispose of contaminated solids in the regular trash.

  • Container Management:

    • Ensure all waste containers are in good condition, compatible with the chemical, and clearly labeled with their contents.[8]

    • Arrange for regular pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not allow waste to accumulate.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.